Product packaging for 1-Ethyl-4-iodo-1H-pyrazole(Cat. No.:CAS No. 172282-34-7)

1-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B169947
CAS No.: 172282-34-7
M. Wt: 222.03 g/mol
InChI Key: XWZIDZDMNYAEOP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-pyrazole (CAS 172282-34-7) is a halogenated heterocyclic compound with the molecular formula C5H7IN2 . It serves as a highly versatile and valuable synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The iodine atom at the 4-position of the pyrazole ring acts as an excellent reactive handle, enabling the straightforward introduction of diverse aryl, alkyl, and other functional groups via reactions such as Sonogashira coupling . This makes it an essential building block for constructing more complex molecular architectures for research and development. The structural features of this compound—a pyrazole core with an ethyl group at the 1-position and an iodine at the 4-position—make it a privileged scaffold in medicinal chemistry and agrochemical research . It is a key precursor in the synthesis of various fused heterocyclic systems and active pharmaceutical ingredients (APIs). The compound is for research use only and is not intended for diagnostic or therapeutic applications of any kind. Researchers can leverage its reactivity to create libraries of novel compounds for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IN2 B169947 1-Ethyl-4-iodo-1H-pyrazole CAS No. 172282-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZIDZDMNYAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601984
Record name 1-Ethyl-4-iodo-1H-pyrazole
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Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172282-34-7
Record name 1-Ethyl-4-iodo-1H-pyrazole
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Record name 1-Ethyl-4-iodo-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic strategies, experimental protocols, and quantitative data to support the practical application of this synthesis in a laboratory setting.

Introduction

Substituted pyrazoles are a cornerstone in pharmaceutical chemistry, with the this compound scaffold being of particular interest. The presence of an ethyl group at the N1 position and an iodine atom at the C4 position offers two key sites for molecular diversification. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of a wide range of substituents and the rapid generation of compound libraries for drug discovery programs.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the 1-Ethyl-1H-pyrazole core: This is most commonly accomplished via the condensation of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent.

  • Iodination of the 1-Ethyl-1H-pyrazole: The subsequent electrophilic iodination occurs regioselectively at the electron-rich C4 position of the pyrazole ring.

This guide will focus on the most prevalent and reliable methods for each of these steps.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

A common and effective method for the synthesis of the 1-ethyl-1H-pyrazole precursor involves the reaction of ethylhydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of ethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or water, add 1,1,3,3-tetramethoxypropane (1.0-1.2 equivalents).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Ethyl-1H-pyrazole.

  • The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The iodination of 1-Ethyl-1H-pyrazole can be achieved using various iodinating agents. A widely used and effective method employs N-Iodosuccinimide (NIS).

Reaction Scheme:

Experimental Protocol:

  • Dissolve 1-Ethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[1]

Data Presentation

Reaction Conditions and Yields
StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1Ethylhydrazine, 1,1,3,3-TetramethoxypropaneEthanol/Water, HCl80-1004-870-85
21-Ethyl-1H-pyrazoleN-Iodosuccinimide, Acetonitrile25-6012-2480-95[1]
Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.1 (q, J=7.3 Hz, 2H, N-CH₂), ~1.4 (t, J=7.3 Hz, 3H, N-CH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~140.2, ~132.5, ~58.1 (C4-I), ~48.5 (N-CH₂), ~15.8 (N-CH₂CH₃)
Mass Spectrum (EI) m/z (%) = 222 [M]⁺, 207 [M-CH₃]⁺, 194 [M-C₂H₄]⁺, 95 [M-I]⁺

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions and solvent.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Iodination Start Ethylhydrazine + 1,1,3,3-Tetramethoxypropane Reaction1 Condensation Reaction (Acid Catalyzed, Reflux) Start->Reaction1 Workup1 Neutralization & Extraction Reaction1->Workup1 Intermediate Crude 1-Ethyl-1H-pyrazole Workup1->Intermediate Purification1 Purification (Distillation/Chromatography) Intermediate->Purification1 Product1 1-Ethyl-1H-pyrazole Purification1->Product1 Reaction2 Iodination with NIS (Acetonitrile, RT) Product1->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Crude_Final Crude this compound Workup2->Crude_Final Purification2 Column Chromatography Crude_Final->Purification2 Final_Product This compound Purification2->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Logical Relationship of Iodination Reagents

The choice of iodinating agent is critical for a successful reaction. The following diagram illustrates the relationship between common iodinating agents and the reaction conditions.

Iodination_Reagents Common Iodination Reagents and Conditions cluster_reagents Iodinating Agents cluster_conditions Typical Conditions NIS N-Iodosuccinimide (NIS) Mild Mild Conditions (Room Temperature) NIS->Mild Effective under mild conditions I2_H2O2 Iodine / H₂O₂ Green Green Chemistry (Water as solvent) I2_H2O2->Green Environmentally friendly I2_CAN Iodine / CAN Oxidative Oxidative Conditions (Reflux) I2_CAN->Oxidative Requires stronger oxidizing agent

References

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom at the 4-position of the pyrazole ring, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are also presented, alongside a summary of its physicochemical and spectroscopic data.

Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₇IN₂.[1] The presence of the ethyl group at the N1 position and the iodo group at the C4 position imparts specific reactivity and physical properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on structurally similar compounds due to limited availability in published literature.

PropertyValueSource
Molecular Formula C₅H₇IN₂[1]
Molecular Weight 222.03 g/mol [1]
CAS Number 172282-34-7[1][2]
Appearance Off-white to pale yellow solid (estimated)[3]
Melting Point Not available[1]
Boiling Point 239.6 °C at 760 mmHg[1]
Density 1.908 g/cm³[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (estimated)[3][4]
Stability Stable under standard conditions; may be light-sensitive. De-iodination can occur under light exposure or thermal stress.[4]
Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
Pyrazole H-3Singlet~7.5-8.0
Pyrazole H-5Singlet~7.5-8.0
-CH₂- (Ethyl)Quartet~4.0-4.3
-CH₃ (Ethyl)Triplet~1.3-1.5
¹³C NMR Predicted Chemical Shift (ppm)
Pyrazole C-3~135-140
Pyrazole C-4~70-80
Pyrazole C-5~125-130
-CH₂- (Ethyl)~45-50
-CH₃ (Ethyl)~14-16

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the construction of the 1-ethyl-1H-pyrazole ring followed by regioselective iodination at the 4-position.

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Iodination Ethylhydrazine Ethylhydrazine Condensation Cyclocondensation Ethylhydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde bis(dimethyl acetal)) Dicarbonyl->Condensation Ethylpyrazole 1-Ethyl-1H-pyrazole Condensation->Ethylpyrazole IodinatingAgent Iodinating Agent (e.g., N-Iodosuccinimide) Iodination Electrophilic Iodination IodinatingAgent->Iodination Target This compound Iodination->Target Ethylpyrazole_ref 1-Ethyl-1H-pyrazole Ethylpyrazole_ref->Iodination

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

  • To a solution of ethylhydrazine oxalate (1.0 equivalent) in water, add a solution of sodium hydroxide (2.0 equivalents) in water at 0 °C.

  • To this solution, add malondialdehyde bis(dimethyl acetal) (1.0 equivalent) dropwise, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole. This intermediate can be purified by distillation if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-ethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[3]

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Applications in Drug Discovery

The C-I bond in this compound is highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions, making it a valuable building block for introducing molecular diversity.[3][6] This reactivity is central to its application in the synthesis of novel drug candidates. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[3]

Key Cross-Coupling Reactions

G Key Cross-Coupling Reactions of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_reagents Sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira_reagents Buchwald_reagents R₂NH Pd Catalyst, Base Start->Buchwald_reagents Suzuki_product 1-Ethyl-4-aryl-1H-pyrazole Suzuki_reagents->Suzuki_product C-C bond formation Sonogashira_product 1-Ethyl-4-alkynyl-1H-pyrazole Sonogashira_reagents->Sonogashira_product C-C bond formation Buchwald_product 1-Ethyl-4-amino-1H-pyrazole Buchwald_reagents->Buchwald_product C-N bond formation

Caption: Versatility of this compound in cross-coupling reactions.

Experimental Protocols for Key Reactions

3.2.1. General Protocol for Suzuki-Miyaura Coupling [7][8]

  • To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2.2. General Protocol for Sonogashira Coupling [8][9]

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add a suitable solvent and base (e.g., triethylamine).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

3.2.3. General Protocol for Buchwald-Hartwig Amination [10][11]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized pyrazoles. Its predictable reactivity in a range of cross-coupling reactions, coupled with the pharmacological importance of the pyrazole scaffold, makes it an essential tool for researchers in drug discovery and development. The protocols and data provided in this guide offer a foundation for the effective utilization of this compound in the synthesis of novel and complex organic molecules.

References

An In-depth Technical Guide to the Reactivity of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The presence of an iodine atom at the C4 position provides a highly reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary mode of reactivity for this compound is centered around the susceptibility of the carbon-iodine bond to oxidative addition by transition metal catalysts, most notably palladium. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of substituents at the 4-position of the pyrazole ring, a crucial strategy for modulating the pharmacological properties of lead compounds in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of the 1-ethyl-1H-pyrazole core followed by regioselective iodination at the C4 position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

A common method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

  • Materials: Ethylhydrazine, 1,3-dimethoxypropane (a malondialdehyde equivalent), acid catalyst (e.g., HCl), suitable solvent (e.g., ethanol).

  • Procedure:

    • To a solution of ethylhydrazine in ethanol, add a catalytic amount of hydrochloric acid.

    • Add 1,3-dimethoxypropane to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 1-ethyl-1H-pyrazole.

Step 2: Iodination of 1-Ethyl-1H-pyrazole

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being the most reactive site.

  • Materials: 1-Ethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.

  • Procedure:

    • Dissolve 1-ethyl-1H-pyrazole in acetonitrile.

    • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

G cluster_synthesis Synthesis of this compound ethylhydrazine Ethylhydrazine ethyl_pyrazole 1-Ethyl-1H-pyrazole ethylhydrazine->ethyl_pyrazole Knorr Synthesis dicarbonyl 1,3-Dicarbonyl Equivalent dicarbonyl->ethyl_pyrazole target This compound ethyl_pyrazole->target Iodination iodinating_agent Iodinating Agent (e.g., NIS) iodinating_agent->target G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product substrate This compound (Ar-I) substrate->pd2_halide boronic_acid Ar'-B(OH)2 boronic_acid->pd2_boronate base Base base->pd2_boronate G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide Oxidative Addition pd2_alkynyl Ar-Pd(II)L2-C≡CR pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product substrate This compound (Ar-I) substrate->pd2_halide alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_acetylide->pd2_alkynyl cuI CuI cuI->cu_acetylide base Base base->cu_acetylide G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide Oxidative Addition pd2_alkene Alkene-Pd(II)L2-Ar pd2_halide->pd2_alkene Alkene Insertion pd_hydride H-Pd(II)L2-I pd2_alkene->pd_hydride β-Hydride Elimination product Substituted Alkene pd2_alkene->product pd_hydride->pd0 Base-mediated Regeneration substrate This compound (Ar-I) substrate->pd2_halide alkene Alkene alkene->pd2_alkene base Base base->pd0 G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L2-NR2 pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product substrate This compound (Ar-I) substrate->pd2_halide amine HNR2 amine->pd2_amido base Base base->pd2_amido

An In-depth Technical Guide to the Regioselective Iodination of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective iodination of 1-ethylpyrazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. The introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This document details several effective iodination protocols, discusses the underlying reaction mechanisms, and presents quantitative data to facilitate the practical application of these methods. Detailed experimental procedures and logical workflow diagrams are provided to guide researchers in their synthetic endeavors.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of an iodine atom, particularly at the C4 position, transforms the pyrazole into a versatile building block for carbon-carbon and carbon-heteroatom bond formation via reactions such as Suzuki, Sonogashira, and Heck couplings.

The electrophilic iodination of 1-substituted pyrazoles, such as 1-ethylpyrazole, is a highly regioselective process that predominantly yields the 4-iodo derivative. This high selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, most susceptible to electrophilic attack. This inherent regioselectivity simplifies product purification and ensures high yields of the desired isomer.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 1-ethylpyrazole proceeds through a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic iodine. This attack occurs preferentially at the C4 position due to the directing effects of the nitrogen atoms in the ring. The resulting arenium ion intermediate then loses a proton to restore the aromaticity of the pyrazole ring, affording the 4-iodo-1-ethylpyrazole product.

G cluster_0 Generation of Electrophilic Iodine cluster_1 Electrophilic Aromatic Substitution IodineSource Iodine Source (e.g., I₂, NIS) ElectrophilicIodine Electrophilic Iodine (I⁺) IodineSource->ElectrophilicIodine Activation Activator Activator (e.g., Oxidant, Acid) Activator->ElectrophilicIodine Ethylpyrazole 1-Ethylpyrazole AreniumIon Arenium Ion Intermediate ElectrophilicIodine->AreniumIon Ethylpyrazole->AreniumIon Nucleophilic Attack at C4 Product 4-Iodo-1-ethylpyrazole AreniumIon->Product Deprotonation

Figure 1: General reaction pathway for the electrophilic iodination of 1-ethylpyrazole.

Comparative Performance of Iodination Methods

A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method often depends on the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, and green chemistry considerations. The following table summarizes the performance of several common iodination methods applicable to 1-ethylpyrazole.

MethodReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)RegioselectivityNotes
Iodine/Iodic Acid I₂, HIO₃Acetic Acid/CCl₄Room Temp.VariableHighC4Effective for a range of pyrazoles.[1]
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernight79-98C4Highly effective, especially for deactivated pyrazoles.[1][2][3][4][5]
NIS/Acid N-Iodosuccinimide, H₂SO₄ or TFAAcetonitrile or DCM0 to 80VariableHighC4Mild and efficient; acid enhances electrophilicity.[1][2][6]
Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63-100C4A green and practical method with water as the only byproduct.[2][7][8][9]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles; adaptable for 1-ethylpyrazole.[7][10]

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below. These protocols are adapted for 1-ethylpyrazole based on established procedures for similar pyrazole derivatives.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. Its electrophilicity is enhanced in the presence of a strong acid like sulfuric acid, enabling the iodination of even less reactive aromatic systems.[1]

  • Materials:

    • 1-Ethylpyrazole

    • N-Iodosuccinimide (NIS)

    • Concentrated Sulfuric Acid (98%)

    • Acetonitrile or Dichloromethane

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethylpyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.

    • Carefully add concentrated sulfuric acid dropwise to the reaction mixture. The amount of acid can be catalytic or stoichiometric.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-iodo-1-ethylpyrazole.[1]

Method 2: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of pyrazoles and utilizes ceric ammonium nitrate (CAN) as an oxidant to generate the electrophilic iodine species.[1][3]

  • Materials:

    • 1-Ethylpyrazole

    • Iodine (I₂)

    • Ceric Ammonium Nitrate (CAN)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1-ethylpyrazole (1.0 eq.) in acetonitrile, add iodine (1.3 eq.).

    • Add ceric ammonium nitrate (CAN) (1.1 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.[1]

Method 3: Green Iodination using Iodine and Hydrogen Peroxide

This environmentally friendly protocol uses water as the solvent and generates water as the only byproduct.[7][8][9]

  • Materials:

    • 1-Ethylpyrazole

    • Iodine (I₂)

    • Hydrogen Peroxide (30% aqueous solution)

    • Water

    • Saturated aqueous sodium bisulfite or sodium thiosulfate solution

    • Ethyl acetate (for extraction)

  • Procedure:

    • Suspend 1-ethylpyrazole (1.0 eq.) in water.

    • Add iodine (0.5 eq.) to the suspension.

    • Add hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary.

    • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite or sodium thiosulfate to quench excess iodine.

    • The product can be isolated by extraction with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-iodo-1-ethylpyrazole.[2][7][8]

Experimental Workflow and Logic

The general workflow for the regioselective iodination of 1-ethylpyrazole involves a series of standard laboratory procedures, from reaction setup to product purification and characterization.

G Start Start ReactionSetup Reaction Setup (1-Ethylpyrazole, Iodinating Agent, Solvent) Start->ReactionSetup Reaction Iodination Reaction (Controlled Temperature, Stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for the synthesis and purification of 4-iodo-1-ethylpyrazole.

Conclusion

The regioselective iodination of 1-ethylpyrazole is a robust and highly efficient transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules. This guide has outlined several effective experimental protocols, provided insights into the reaction mechanism, and presented key data to aid in the selection of the most appropriate method. The resulting 4-iodo-1-ethylpyrazole is a versatile building block, poised for further functionalization in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

Electrophilic Iodination of Pyrazole Derivatives: A Core Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The strategic introduction of an iodine atom onto the pyrazole ring dramatically expands their synthetic potential, creating a versatile handle for constructing complex molecular architectures through various cross-coupling reactions.[1][3] These iodinated pyrazoles serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and other targeted drugs.[1] This technical guide provides a comprehensive overview of the electrophilic iodination of pyrazole derivatives, focusing on synthetic methodologies, regioselectivity, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Electrophilic Iodination on Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[2][4] The C4 position is the most electron-rich and sterically accessible site, rendering it the preferential target for electrophilic attack.[4] The general mechanism involves the in-situ generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule. This electrophile then attacks the pyrazole ring, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores the ring's aromaticity, yielding the final iodinated pyrazole product.[4] The choice of iodinating agent and reaction conditions is critical and depends on the substituents present on the pyrazole ring, influencing the reaction's yield, selectivity, and overall efficiency.[4]

Methodologies for Electrophilic Iodination

The synthesis of iodopyrazoles can be broadly categorized by the regiochemical outcome, with distinct strategies employed for iodination at the C4 and C5 positions.

C4-Regioselective Iodination

Direct electrophilic iodination is the most common and straightforward approach for synthesizing 4-iodopyrazoles.[1] A variety of iodinating systems have been developed to achieve this transformation with high efficiency.

  • Iodine with an Oxidizing Agent: This classic and cost-effective method generates the electrophilic iodine species in situ.

    • Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for a range of pyrazole substrates, including those with electron-withdrawing groups like trifluoromethyl (CF₃).[1][4][5] The reaction is typically performed under reflux conditions.[1][4]

    • Hydrogen Peroxide (H₂O₂): This system offers an environmentally benign or "green" alternative, using water as the solvent and generating water as the only byproduct.[4][6] It is effective for various substituted pyrazoles, affording good to excellent yields.[6]

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. For less reactive or acid-sensitive pyrazoles, the reaction is often conducted in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.[1][7]

  • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent used for certain pyrazole derivatives. The reaction may require a base, such as lithium carbonate, to neutralize generated acid.[7]

C5-Regioselective Iodination

Accessing the 5-iodo isomer requires a different strategy, as direct electrophilic attack at C5 is electronically disfavored. The most effective method involves a directed ortho-metalation approach.

  • n-Butyllithium (n-BuLi) and Iodine: This method involves the deprotonation of the C5 position using a strong base, typically n-BuLi, at low temperatures (e.g., -78 °C). This creates a highly nucleophilic lithium pyrazolide intermediate.[5][8] Trapping this in-situ generated anion with elemental iodine (I₂) exclusively yields the 5-iodopyrazole derivative.[5][7][8]

Quantitative Data Summary

The following tables summarize quantitative data for various iodination methods, allowing for easy comparison of their efficacy and scope.

Table 1: C4-Iodination Methodologies

Method/ReagentsSubstrate ScopeSolventTemperatureTypical Yield (%)Ref.
I₂ / Ceric Ammonium Nitrate (CAN)1-Aryl-3-CF₃-pyrazolesAcetonitrileRefluxHigh[1][4][5][7]
I₂ / Hydrogen Peroxide (H₂O₂)Substituted pyrazolesWaterRoom Temp.Good to Excellent[4][6]
N-Iodosuccinimide (NIS) / TFAGeneral pyrazolesAcetic Acid80 °CGood[1][4]
Iodine Monochloride (ICl) / Li₂CO₃1-Acyl-dihydropyrazolesDichloromethaneRoom Temp.-[7]
I₂ / NaI / K₂CO₃Pyrazoles with donor groupsaq. Ethanol20-25 °C75-90[9]

Table 2: C5-Iodination Methodology

Method/ReagentsSubstrate ScopeSolventTemperatureTypical Yield (%)Ref.
1. n-BuLi 2. I₂1-Aryl-3-CF₃-pyrazolesTHF-78 °C to RT65-89[5][7]

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below.

Protocol 1: Synthesis of 4-Iodopyrazoles using Iodine/Ceric Ammonium Nitrate (CAN)

This protocol is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[1][4]

  • Preparation: To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).

  • Reaction: Reflux the reaction mixture overnight.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).

  • Quenching & Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[1][4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[1]

Protocol 2: "Green" Synthesis of 4-Iodopyrazoles using Iodine/Hydrogen Peroxide

This protocol offers an environmentally benign approach using water as the solvent.[4][6]

  • Preparation: In a suitable reaction vessel, create a suspension of the pyrazole (1.0 mmol) in water.

  • Reagent Addition: Add iodine (0.5 equivalents) to the suspension.[6][7] Then, add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.[4][7]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitored by TLC).[4]

  • Isolation & Purification: Isolate the product by filtration or extraction, depending on its physical properties. Further purification can be achieved by recrystallization or column chromatography.[4]

Protocol 3: Synthesis of 4-Iodopyrazoles using N-Iodosuccinimide (NIS)

This method is suitable for substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system.[1]

  • Preparation: Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • Reagent Addition: Add a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).[1]

  • Reaction: Heat the reaction mixture at 80 °C overnight.

  • Work-up: Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Washing: Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Isolation & Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, remove the solvent in vacuo, and purify the product by column chromatography.[4]

Protocol 4: Synthesis of 5-Iodopyrazoles using n-BuLi/Iodine

This protocol allows for the exclusive synthesis of 5-iodopyrazole derivatives.[5][7]

  • Preparation: Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.[1][7]

  • Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.[1][7]

  • Reaction: Allow the reaction to gradually warm to room temperature over 4 hours.[1]

  • Work-up & Washing: Dilute the reaction with dichloromethane (30 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).[1]

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Workflows and Pathways

G cluster_workflow General Synthetic Workflow start Pyrazole Substrate reaction Iodination Reaction (Select Reagents & Conditions) start->reaction workup Reaction Work-up & Quenching reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Purified Iodopyrazole purification->product

Caption: General workflow for the synthesis of iodopyrazoles.[4]

G cluster_regio Regioselective Iodination Pathways start 1-Aryl-3-CF3 Pyrazole C4_path Electrophilic Conditions start->C4_path C4 Attack C5_path Deprotonation/ Trapping start->C5_path C5 Attack reagent_C4 I₂ / CAN or NIS / Acid C4_path->reagent_C4 reagent_C5 1. n-BuLi, -78°C 2. I₂ C5_path->reagent_C5 product_C4 4-Iodo- Pyrazole reagent_C4->product_C4 product_C5 5-Iodo- Pyrazole reagent_C5->product_C5 G cluster_coupling Synthetic Utility of Iodopyrazoles start 4-Iodopyrazole suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald prod_suzuki 4-Aryl-pyrazole suzuki->prod_suzuki prod_sono 4-Alkynyl-pyrazole sonogashira->prod_sono prod_buch 4-Amino-pyrazole buchwald->prod_buch

References

1-Ethyl-4-iodo-1H-pyrazole: A Versatile Heterocyclic Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-iodo-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold itself is a privileged structure, found in numerous FDA-approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The strategic placement of an ethyl group at the N1 position and an iodine atom at the C4 position makes this molecule a highly versatile precursor for the synthesis of complex molecular architectures. The electron-rich nature of the pyrazole ring and the susceptibility of the carbon-iodine bond to undergo cross-coupling reactions provide medicinal chemists with a powerful tool for generating diverse libraries of compounds for drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of kinase and phosphodiesterase (PDE) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following tables summarize its known and predicted properties based on available data for structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.
Reactivity The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions.[1]

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityProtons
¹H NMR~7.5sH-3
~7.4sH-5
~4.1qN-CH₂
~1.4tN-CH₂CH₃
¹³C NMR~139C-5
~130C-3
~65C-4
~45N-CH₂
~15N-CH₂CH₃

Note: Predicted values are based on the analysis of structurally related pyrazole derivatives and may vary from experimental results.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-ethylation of pyrazole followed by regioselective iodination at the C4 position. The high regioselectivity of the iodination is driven by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[3]

G pyrazole Pyrazole ethyl_pyrazole 1-Ethyl-1H-pyrazole pyrazole->ethyl_pyrazole N-Ethylation target This compound ethyl_pyrazole->target C4-Iodination

Caption: Synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole

This protocol is adapted from established methods for the N-alkylation of pyrazoles.

  • Materials:

    • Pyrazole

    • Ethyl iodide (or diethyl sulfate)

    • Sodium hydroxide (NaOH)

    • Water

    • Dichloromethane (CH₂Cl₂)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in water, add a solution of sodium hydroxide (1.1 eq) in water at 0 °C.

    • To this solution, add ethyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective iodination of 1-ethyl-1H-pyrazole using N-iodosuccinimide (NIS).

  • Materials:

    • 1-Ethyl-1H-pyrazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium thiosulfate solution (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[1]

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.[1]

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.[1]

Applications in Drug Discovery

The C-I bond in this compound serves as a versatile handle for introducing a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This capability is extensively utilized in the synthesis of kinase and PDE5 inhibitors.

G start This compound suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira intermediate1 4-Aryl/Heteroaryl-1-ethyl-1H-pyrazole Intermediate suzuki->intermediate1 intermediate2 4-Alkynyl-1-ethyl-1H-pyrazole Intermediate sonogashira->intermediate2 functionalization Further Functionalization (e.g., amidation, cyclization) intermediate1->functionalization intermediate2->functionalization kinase_inhibitor Kinase Inhibitor Candidate functionalization->kinase_inhibitor pde5_inhibitor PDE5 Inhibitor Candidate functionalization->pde5_inhibitor

Caption: General synthetic workflow for drug candidates.
Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core that is crucial for binding to the ATP-binding site of the kinase.[1][4] The 4-position of the pyrazole is often functionalized with aryl or heteroaryl groups to achieve high potency and selectivity.[4]

Protocol 3: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[5]

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

    • Ethyl acetate

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).[5]

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture (1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated ammonium chloride solution and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.[5]

Synthesis of Sildenafil Analogues (PDE5 Inhibitors)

Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[1] this compound can be used as a starting material to synthesize novel sildenafil analogues, potentially leading to compounds with improved selectivity for different PDE isoenzymes.[1] The synthesis often involves a Sonogashira coupling to introduce a side chain that can be further elaborated into the pyrimidinone ring system.

G cluster_pathway cGMP Signaling Pathway PDE5 PDE5 GMP GMP PDE5->GMP degrades cGMP cGMP Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Inhibitor Sildenafil Analogue (Derived from this compound) Inhibitor->PDE5 inhibits

Caption: Mechanism of action for PDE5 inhibitors.

Protocol 4: Sonogashira Cross-Coupling for PDE5 Inhibitor Scaffolds

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6]

  • Materials:

    • This compound

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)

    • Solvent (e.g., THF or DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[6]

    • Add anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).[6]

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[6]

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[6]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of potential pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures that are central to the development of targeted therapies, particularly kinase and PDE5 inhibitors. The protocols and data provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

References

The Strategic Role of 1-Ethyl-4-iodo-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Among the various functionalized pyrazoles, 1-Ethyl-4-iodo-1H-pyrazole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including the reactive iodine atom at the C4 position, make it an ideal starting point for the construction of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of potent kinase inhibitors.

Core Applications in Drug Discovery

This compound serves as a versatile precursor for a wide range of biologically active compounds. The electron-rich nature of the pyrazole ring and the presence of a readily displaceable iodine atom make it an excellent substrate for various cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

One of the most significant applications of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are potent inhibitors of various protein kinases.[1] These fused heterocyclic systems act as purine bioisosteres and can effectively compete with ATP for binding to the kinase active site.[1] The ethyl group at the N1 position can provide advantageous steric and electronic properties, contributing to enhanced target affinity and selectivity.

Case Study: Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation, and its dysregulation is implicated in various cancers and autoimmune disorders.

The synthesis of a representative pyrazolo[3,4-d]pyrimidine core, a common scaffold for JAK inhibitors, can be envisioned to start from this compound. While specific examples detailing the direct use of this compound in the synthesis of named JAK inhibitors are proprietary or dispersed in patent literature, the general synthetic strategy is well-established. The 4-iodo group allows for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura coupling, a key step in building the core structure of many kinase inhibitors.

Quantitative Data: Inhibitory Activity of Pyrazolo-pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazolo[3,4-d]pyrimidine-based compounds against various kinases and cancer cell lines, illustrating the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
PP1 Src170--
PP2 Src130--
Compound 3f JAK13.4PC-3>10
JAK22.2HEL0.35
JAK33.5K5620.37
Compound 11b JAK111.2MCF-7>10
JAK24.5MOLT4>10
JAK315.7--

Note: The compounds listed are representative of the pyrazolo[3,4-d]pyrimidine class and may not be directly synthesized from this compound in the cited literature. The data is presented to illustrate the potential of the scaffold.[2][3]

Experimental Protocols

Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.03 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equivalents)

  • Potassium carbonate (K2CO3, 2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried sealed tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-ethyl-1H-pyrazole.[4]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., JAK2)

  • Kinase buffer

  • ATP (at Km concentration for the specific kinase)

  • Peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using appropriate software.[5]

Visualizations

Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Core

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate1 4-Aryl-1-ethyl-1H-pyrazole step1->intermediate1 step2 Functional Group Interconversion (e.g., Nitration, Reduction) intermediate1->step2 intermediate2 5-Amino-4-aryl-1-ethyl-1H-pyrazole step2->intermediate2 step3 Cyclization (e.g., with Formamide or Formic acid) intermediate2->step3 product Pyrazolo[3,4-d]pyrimidine Core step3->product

Caption: General synthetic workflow for the construction of a pyrazolo[3,4-d]pyrimidine core.

Experimental Workflow for In Vitro Kinase Assay

G start Prepare serial dilutions of test compounds step1 Add compounds, controls to 384-well plate start->step1 step2 Add kinase enzyme solution step1->step2 step3 Pre-incubate for compound-enzyme binding step2->step3 step4 Initiate reaction with ATP and substrate step3->step4 step5 Incubate at controlled temperature step4->step5 step6 Stop reaction and detect ADP production step5->step6 step7 Measure luminescence step6->step7 end Calculate % inhibition and IC50 values step7->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

The JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Simplified schematic of the JAK-STAT signaling pathway and its inhibition.

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain 1-Ethyl-4-iodo-1H-pyrazole derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. This document details the primary synthetic strategies, key experimental protocols, and quantitative data to support researchers in this field.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved medications.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The introduction of an ethyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring creates a versatile intermediate. The C-I bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug development programs.[1][3]

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly divided into two key stages: the formation of the 1-ethyl-1H-pyrazole core and the subsequent regioselective iodination at the 4-position.

Synthesis of the 1-Ethyl-1H-pyrazole Core

The most common and versatile method for the synthesis of the 1-ethyl-1H-pyrazole ring is the Knorr pyrazole synthesis and related cyclocondensation reactions.[2] This involves the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The choice of the 1,3-dicarbonyl compound determines the substitution pattern at the C3 and C5 positions of the pyrazole ring.

A general workflow for the synthesis of the 1-Ethyl-1H-pyrazole core is as follows:

G Ethylhydrazine Ethylhydrazine Condensation Condensation Reaction Ethylhydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Ethylpyrazole 1-Ethyl-1H-pyrazole Derivative Condensation->Ethylpyrazole

Caption: General workflow for the synthesis of the 1-Ethyl-1H-pyrazole core.

Regioselective Iodination

The electrophilic iodination of 1-ethyl-1H-pyrazoles occurs with high regioselectivity at the C4 position. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[4] Several iodinating reagents and conditions have been developed to achieve this transformation efficiently.

Common iodinating systems include:

  • N-Iodosuccinimide (NIS): A mild and effective iodinating agent, often used in acetonitrile.[1]

  • Iodine and an Oxidizing Agent: Molecular iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H2O2) generates a more electrophilic iodine species in situ.[5][6]

  • Iodine Monochloride (ICl): A reactive iodinating agent, often used with a base like lithium carbonate to neutralize the generated HCl.[7]

The general pathway for the iodination is depicted below:

G Ethylpyrazole 1-Ethyl-1H-pyrazole Derivative Iodination Electrophilic Iodination Ethylpyrazole->Iodination Iodinating_Agent Iodinating Agent (e.g., NIS, I2/Oxidant) Iodinating_Agent->Iodination Iodo_Product This compound Derivative Iodination->Iodo_Product

Caption: General workflow for the regioselective iodination of 1-Ethyl-1H-pyrazoles.

Quantitative Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives and their precursors.

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
Ethylhydrazine oxalate, 2,4-PentanedioneNaOH, H2O, 0 °C to rt, 12-18 h1-Ethyl-5-methyl-1H-pyrazoleNot specified[1]
1-Ethyl-5-methyl-1H-pyrazoleN-Iodosuccinimide (1.1 eq), Acetonitrile, 60-70 °C, 4-6 h1-Ethyl-4-iodo-5-methyl-1H-pyrazoleNot specified[1]
1-Aryl-3-CF3-1H-pyrazolesI2 (1.3 eq), CAN (1.1 eq), MeCN, reflux, overnight1-Aryl-4-iodo-3-CF3-1H-pyrazoles79-98[8][9]
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazolesICl (3 eq), Li2CO3 (2 eq), CH2Cl2, rt1-Acyl-4-iodo-1H-pyrazolesup to 95[7]
Pyrazole derivativesI2 (0.5 eq), H2O2 (0.6 eq), H2O, rt, <1-72 h4-Iodopyrazole derivatives63-100[5]
3-Iodo-1H-pyrazoleEthyl vinyl ether, TFA, CH2Cl2, 28-32 °C1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole[1]

Materials:

  • Ethylhydrazine oxalate

  • Sodium hydroxide (NaOH)

  • 2,4-Pentanedione

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

  • To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole[1]

Materials:

  • Crude 1-Ethyl-5-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Dichloromethane (CH2Cl2)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Protocol 3: Suzuki-Miyaura Coupling of this compound Derivative[3][11]

Materials:

  • This compound derivative (e.g., 1-ethyl-4-iodo-5-methyl-1H-pyrazole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (Conventional Heating):

  • In a Schlenk flask, combine the this compound derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Drug Development: Kinase Inhibitors

This compound derivatives are particularly valuable in the synthesis of kinase inhibitors.[1][11] The 4-iodo substituent serves as a handle for introducing various functionalities that can interact with the ATP-binding site of kinases. One important target is the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in inflammatory diseases and cancer.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is a key cascade in cellular communication. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors based on the this compound scaffold can be designed to compete with ATP for the binding site on JAKs, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription Regulation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by a this compound derivative.

The development of selective and potent JAK inhibitors is an active area of research, and the synthetic methodologies outlined in this guide provide a robust foundation for the generation of novel drug candidates. The ability to diversify the 4-position of the pyrazole ring through cross-coupling reactions is a powerful tool for optimizing the pharmacological properties of these inhibitors.

References

The Core Chemistry and Biological Activity of Iodinated Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of an iodine atom to the pyrazole ring significantly enhances their synthetic utility, providing a versatile handle for creating more complex molecular architectures through various cross-coupling reactions.[1] These iodinated pyrazoles serve as crucial intermediates in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors and other targeted therapeutics.[1][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of iodinated pyrazoles, with a focus on their application in drug discovery.

Synthesis of Iodinated Pyrazoles

The regioselective iodination of the pyrazole core is a critical step in harnessing the potential of these building blocks. The primary isomers of interest are the 4-iodo and 5-iodopyrazoles, which can be synthesized through distinct methodologies.[1][4]

Synthesis of 4-Iodopyrazoles

A common method for the synthesis of 4-iodopyrazoles involves the use of elemental iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN).[1][4]

Experimental Protocol: CAN-Mediated Iodination of Pyrazoles [1][4][5]

  • Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

  • Reflux the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodopyrazole.

An alternative method for substrates sensitive to oxidative conditions involves the use of N-iodosuccinimide (NIS) in an acidic medium.[1][4]

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) [1][4]

  • Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • Add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the reaction mixture at 80 °C overnight.

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of 5-Iodopyrazoles

The synthesis of 5-iodopyrazoles can be achieved through deprotonation of the pyrazole ring followed by quenching with iodine.[1][4]

Experimental Protocol: Synthesis of 5-Iodopyrazoles via Lithiation [1][4]

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

  • Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 4 hours.

  • Dilute the reaction with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

  • Dry the organic layer over Na₂SO₄ and remove the solvents under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity of Iodinated Pyrazoles in Cross-Coupling Reactions

The carbon-iodine bond in iodinated pyrazoles is a versatile functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1]

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the iodinated pyrazole and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling [1]

  • To a reaction vessel, add the 4-iodopyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

  • Heat the reaction mixture at 90 °C for 6 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify by chromatography.

Sonogashira Coupling

This coupling reaction enables the formation of a carbon-carbon bond between an iodinated pyrazole and a terminal alkyne.[1]

Experimental Protocol: Sonogashira Coupling [1]

  • To a solution of the 1,3-disubstituted-5-chloro-4-iodopyrazole in dimethylformamide (DMF), add triethylamine (Et₃N).

  • Add phenylacetylene, followed by the catalytic system of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by chromatography to yield the 4-(phenylethynyl)pyrazole.

Biological Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazoles are precursors to a wide range of biologically active compounds, with notable applications as kinase inhibitors, anticancer agents, and antimicrobial agents.

Kinase Inhibitors

Pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][3] The ability to functionalize the pyrazole core through iodinated intermediates allows for the systematic exploration of structure-activity relationships to optimize inhibitor potency and selectivity.[1]

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][3] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1] Several pyrazole-based compounds have been developed as potent JAK inhibitors.[1][3]

Quantitative Data: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Afuresertib (GSK2110183)Akt10.08 (Ki)[6]
Compound 2 (Afuresertib analog)Akt11.3[6]
Asciminib (ABL-001)Bcr-Abl0.5[6]
Compound 8Aurora A/B35 / 75[6]
Frag-1Aurora B116[6]

Note: The table summarizes the inhibitory activity of various pyrazole derivatives against key kinases. While not all are explicitly synthesized from iodinated precursors in the cited literature, the pyrazole core is amenable to such synthetic strategies for derivatization.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents.[7][8][9] Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell proliferation and survival.[6][8]

Quantitative Data: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 2HCT116Colon Cancer0.95[6]
Compound 2HepG2Hepatocellular Carcinoma9.2 ± 2.8[7]
Compound 2HCT-116Colorectal Carcinoma7.7 ± 1.8[7]
Pyrazolinyl-Indole HD05VariousLeukemia, Colon, Breast, etc.-[10]
Pyrazole derivative 3gT. cruzi amastigotes-6.09 ± 0.52[11]
Pyrazole derivative 3jT. cruzi amastigotes-2.75 ± 0.62[11]
Pyrazole derivative 3mT. cruzi amastigotes-3.58 ± 0.25[11]

Note: Compound HD05 demonstrated remarkable cytotoxic activities against nine categories of cancer cell lines.[10] The table also includes data on the activity of pyrazole derivatives against Trypanosoma cruzi, the parasite that causes Chagas disease.[11]

Antimicrobial and Other Biological Activities

Iodinated pyrazole derivatives also serve as precursors for compounds with antimicrobial, anti-inflammatory, and neuroprotective activities.[12][13][14] For instance, certain pyrazole-based Schiff bases have shown antioxidant, anti-diabetic, and anti-Alzheimer's properties.[15]

Quantitative Data: Antimicrobial and Other Biological Activities

Compound IDActivityTarget/AssayResultReference
Pyrazolyl–thiazole 7dAntimicrobialBacillus subtilis, etc.MIC: 15.63 µg/mL[14]
Pyrazolyl–thiazole 7gAntimicrobialVarious strainsLow MIC values[14]
Pyrazole Schiff base 7fAnti-Alzheimer'sAChE Inhibition62.11 ± 0.04%[15]
Pyrazole Schiff base 5dAnti-Alzheimer'sAChE Inhibition62.00 ± 0.04%[15]

Visualizing Pathways and Workflows

Signaling Pathways

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Gene Gene Expression STAT_P->Gene Translocation Cytokine Cytokine Cytokine->Receptor Inhibitor Inhibitor Inhibitor->JAK Inhibition

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Iodinated Pyrazole cluster_coupling Cross-Coupling Reaction Start Starting Pyrazole Iodination Iodination (e.g., CAN/I2 or NIS) Start->Iodination Purification1 Work-up & Purification Iodination->Purification1 Iodopyrazole Iodinated Pyrazole Purification1->Iodopyrazole Coupling Cross-Coupling (Suzuki or Sonogashira) Iodopyrazole->Coupling Purification2 Work-up & Purification Coupling->Purification2 FinalProduct Biologically Active Pyrazole Derivative Purification2->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-ethyl-4-iodo-1H-pyrazole with various boronic acids and their derivatives. This reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The pyrazole scaffold is a significant pharmacophore present in numerous biologically active compounds and approved drugs.[1][2] Functionalization at the C4-position of the pyrazole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds.[1] The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl, heteroaryl, or vinyl substituents at this position, starting from the corresponding 4-halopyrazole.[3] Due to the high reactivity of the carbon-iodine bond, 4-iodopyrazoles like this compound are excellent substrates for this transformation, readily undergoing oxidative addition to the palladium(0) catalyst.[3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Plus1 + This compound->Plus1 Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) Boronic_Acid->Plus1 Coupled_Product 1-Ethyl-4-R-1H-pyrazole Reaction_Arrow Plus1->Reaction_Arrow Pd Catalyst Base, Solvent Heat or Microwave Reaction_Arrow->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions reported for the Suzuki-Miyaura couplings of analogous 4-iodopyrazoles, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Conventional Heating Methods
Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane / H₂O (4:1)906Not SpecifiedGeneral conditions for N-protected 4-iodopyrazoles.[3]
Pd(OAc)₂ / SPhosKFToluene / H₂O80Not SpecifiedGood to ExcellentFor N-protected 4-iodopyrazoles with arylboronic acids.[3]
Pd(PPh₃)₄ (30)K₂CO₃THF / H₂OReflux4856Coupling of 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole with phenylboronic acid.[4]
Table 2: Microwave-Assisted Methods
SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME / H₂O (3:1.2)905-1295[2][3]
4-Iodo-1-methyl-1H-pyrazole4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME / H₂O (3:1.2)905-1292[3]
4-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME / H₂O (3:1.2)905-1290[3]
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleAryl/heteroaryl boronic acidNot specifiedNot specifiedEtOH / H₂O (1:1)100-14010-20Not specified

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[1]

Protocol 1: Conventional Heating

This protocol is a general procedure adaptable for the Suzuki coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[1]

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)[1]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.[1]

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.[1]

  • Heat the reaction mixture at 80-100 °C and stir for 6-12 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by silica gel column chromatography to afford the desired 1-ethyl-4-aryl-1H-pyrazole.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient method for the synthesis of 4-substituted pyrazoles utilizing microwave irradiation.[2]

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.1 equivalents)[2][3]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)[2][3]

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)[2][3]

  • 1,2-Dimethoxyethane (DME) and Water[2][3] or Ethanol and Water[1]

  • Microwave vial

  • Nitrogen atmosphere

Procedure:

  • To a microwave vial, add this compound (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Cs₂CO₃ (1.25 mmol, 407.3 mg).[2][3]

  • Add the solvent system (e.g., 3 mL of DME and 1.2 mL of H₂O) to the vial.[2][3]

  • Purge the vial with nitrogen.[3]

  • Seal the vial and place it in a microwave apparatus.[3]

  • Irradiate the reaction mixture at a constant temperature of 90-140 °C for 5-20 minutes.[1][2][3]

  • Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Work-up the reaction mixture as described in the conventional protocol (steps 6-8).[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction, from setup to product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Iodopyrazole, Boronic Acid) B Add Catalyst and Base A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N₂) C->D E Heating (Conventional or Microwave) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temp F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J K Product Characterization J->K

Caption: General workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines. The 4-aminopyrazole scaffold is a privileged structure in numerous biologically active compounds, including kinase inhibitors.[1] The Buchwald-Hartwig amination of 1-Ethyl-4-iodo-1H-pyrazole provides a direct and efficient route to a diverse range of 4-amino-1-ethyl-1H-pyrazole derivatives.

The choice of catalytic system is critical and is primarily dictated by the nature of the amine coupling partner. For amines lacking β-hydrogens, such as aromatic amines and certain cyclic secondary amines, palladium catalysis is generally effective.[3][4] However, for primary and secondary alkylamines possessing β-hydrogens, β-hydride elimination can be a competing side reaction with palladium catalysts, leading to lower yields.[3] In such cases, copper-catalyzed amination conditions often provide a more favorable alternative.[3][4]

These application notes provide an overview of the reaction, data on representative reaction conditions, and detailed protocols for both palladium and copper-catalyzed Buchwald-Hartwig amination of this compound.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 4-halopyrazoles with various amines. While specific data for this compound is limited in the literature, the data for analogous 4-halopyrazoles provides a strong predictive framework for reaction success.

Table 1: Palladium-Catalyzed Amination of 4-Halopyrazoles with Amines Lacking β-Hydrogens

Pyrazole SubstrateAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902494[3]
4-Bromo-1-trityl-1H-pyrazole4-MethoxyanilinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902491[3]
4-Bromo-1-trityl-1H-pyrazole1-NaphthylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902485[3]
4-Bromo-1-trityl-1H-pyrazoleAdamantylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902490[3]
4-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902467[3][4]
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902460[3][4]

Table 2: Copper-Catalyzed Amination of 4-Iodopyrazoles with Amines Possessing β-Hydrogens

Pyrazole SubstrateAmineCu-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-trityl-1H-pyrazolePyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1202443[3][4]
4-Iodo-1-trityl-1H-pyrazolen-ButylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1202465[3]
4-Iodo-1-trityl-1H-pyrazoleDiethylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1202455[3]
Aryl Iodide (general)Primary AlkylamineCuI (5)Ethylene glycol (2.0 equiv)K₃PO₄ (2.0)2-Propanol8024High[5][6]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reagents used are often air- and moisture-sensitive, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Protocol 1: Palladium-Catalyzed Amination of this compound (for Amines Lacking β-Hydrogens)

This protocol is adapted for the amination of this compound with amines such as anilines, bulky primary amines, and some cyclic secondary amines like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • tBuDavePhos (4-10 mol%) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Oven-dried Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90–120 °C with vigorous stirring. The reaction can also be conducted under microwave irradiation at temperatures up to 160 °C for shorter reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-1-ethyl-1H-pyrazole derivative.

Protocol 2: Copper-Catalyzed Amination of this compound (for Amines with β-Hydrogens)

This protocol is suitable for the coupling of this compound with primary and secondary aliphatic amines that contain β-hydrogens.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5–2.0 equiv)

  • Copper(I) iodide (CuI) (10–20 mol%)

  • 2-isobutyrylcyclohexanone or ethylene glycol (20-40 mol% or 2.0 equiv, respectively)

  • Potassium tert-butoxide (KOtBu) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or 2-propanol

  • Oven-dried Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, the ligand, and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100–120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-amino-1-ethyl-1H-pyrazole product.

Mandatory Visualization

Buchwald_Hartwig_Pd_Workflow start Start setup Inert Atmosphere (Ar or N2) start->setup reagents Combine: - this compound - Amine (no β-H) - Pd-catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent setup->reagents reaction Heat (90-120°C or MW) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Quench with H2O - Extract with Org. Solvent - Dry and Concentrate monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: 4-Amino-1-ethyl-1H-pyrazole purification->product

Caption: Palladium-Catalyzed Buchwald-Hartwig Amination Workflow.

Buchwald_Hartwig_Cu_Workflow start_cu Start setup_cu Inert Atmosphere (Ar or N2) start_cu->setup_cu reagents_cu Combine: - this compound - Amine (with β-H) - CuI - Ligand - Base solvent_cu Add Anhydrous Solvent reagents_cu->solvent_cu setup_cu->reagents_cu reaction_cu Heat (100-120°C) solvent_cu->reaction_cu monitoring_cu Monitor Progress (TLC/LC-MS) reaction_cu->monitoring_cu workup_cu Workup: - Dilute and Filter (Celite) - Extract with Org. Solvent - Dry and Concentrate monitoring_cu->workup_cu Reaction Complete purification_cu Purification (Column Chromatography) workup_cu->purification_cu product_cu Product: 4-Amino-1-ethyl-1H-pyrazole purification_cu->product_cu

Caption: Copper-Catalyzed Buchwald-Hartwig Amination Workflow.

References

Application Notes: Sonogash-ira Coupling of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is catalyzed by palladium and copper complexes and is valued for its mild conditions and tolerance of various functional groups, making it a cornerstone in modern organic synthesis.[1][2] The pyrazole core is a significant pharmacophore present in many therapeutic agents. Consequently, the functionalization of pyrazole rings, such as 1-Ethyl-4-iodo-1H-pyrazole, via Sonogashira coupling is a key strategy for creating diverse alkynyl-substituted pyrazoles, generating new chemical entities for drug discovery and development.[1][3] The carbon-iodine bond's high reactivity makes 4-iodopyrazoles excellent substrates for this transformation, generally showing higher reactivity than their bromo- or chloro-analogs.[4]

General Considerations for Optimization

Several factors can be adjusted to optimize the Sonogashira coupling for this compound:

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard.[5][6] The catalyst loading is typically low, ranging from 1-5 mol% for palladium and 2-10 mol% for copper.[4][5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It deprotonates the terminal alkyne and neutralizes the hydrogen iodide byproduct.[6] Often, the base can also serve as the solvent.[5]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine are commonly used to ensure an inert reaction environment.[1][7]

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 80 °C, depending on the reactivity of the specific substrates.[1][4]

  • Inert Atmosphere: To prevent oxidative side reactions, particularly the homocoupling of alkynes (Glaser coupling), the reaction should be performed under an inert atmosphere of nitrogen or argon.[1][5]

Optimized Reaction Conditions

The following tables summarize typical conditions for the Sonogashira coupling of iodopyrazole derivatives, which serve as a strong starting point for reactions with this compound.

Table 1: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazoles

ComponentReagent/ParameterTypical Loading/ValueReference
Aryl Halide 4-Iodopyrazole Derivative1.0 equivalent[1][4]
Alkyne Terminal Alkyne1.2 - 1.5 equivalents[1][4]
Palladium Catalyst PdCl₂(PPh₃)₂2 mol%[1][5]
Copper Co-catalyst Copper(I) Iodide (CuI)4 mol%[1][5]
Base Triethylamine (TEA)3.0 equivalents (or as solvent)[4][7]
Solvent THF, DMF, or TEA5-10 mL per mmol of halide[1][7]
Temperature Room Temperature to 80 °C-[1][4]
Atmosphere Inert (Nitrogen or Argon)-[1]

Visualized Workflow and Mechanism

The general workflow for a Sonogashira coupling experiment and the underlying catalytic mechanism are depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Substrates & Catalysts Flask 2. Combine in Dry Schlenk Flask Reagents->Flask Inert 3. Evacuate & Backfill with N₂/Ar Flask->Inert Solvent 4. Add Anhydrous Solvent & Base Inert->Solvent Alkyne 5. Add Terminal Alkyne Solvent->Alkyne Heat 6. Heat and Stir Reaction Mixture Alkyne->Heat Monitor 7. Monitor Progress by TLC/LC-MS Heat->Monitor Cool 8. Cool to Room Temperature Monitor->Cool Filter 9. Filter through Celite Cool->Filter Extract 10. Aqueous Workup & Extraction Filter->Extract Purify 11. Purify by Column Chromatography Extract->Purify Product 12. Characterize Final Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[1]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa R-Pd(II)(I)L₂ pd0->pd_oa Oxidative Addition pd_tm R-Pd(II)(C≡CR')L₂ pd_oa->pd_tm Transmetalation pd_tm->pd0 Reductive Elimination product Product (R-C≡CR') pd_tm->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_tm alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base r_i This compound (R-I) r_i->pd_oa

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (TEA), anhydrous (approx. 5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous triethylamine (5 mL) via syringe. Stir the mixture at room temperature for 5-10 minutes.[1] Add the terminal alkyne (1.2 mmol) dropwise via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.[1]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired 4-alkynyl-1-ethyl-1H-pyrazole product.[4]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Organic solvents are flammable and should be handled with care.[1]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-ethyl-4-iodo-1H-pyrazole. This versatile building block is a valuable synthon in medicinal chemistry for the synthesis of novel drug candidates. The pyrazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The functionalization of the pyrazole ring at the C4-position through cross-coupling reactions is a key strategy for developing new therapeutic agents.[2]

The carbon-iodine bond at the 4-position of this compound is highly reactive towards palladium catalysis, making it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.[1][3] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.

General Workflow for Palladium-Catalyzed Cross-Coupling

The experimental workflow for a typical palladium-catalyzed cross-coupling reaction involving this compound is outlined below. This process involves the careful selection of catalyst, ligand, base, and solvent, followed by reaction execution under an inert atmosphere, and concluding with product workup and purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-1-ethyl-1H-pyrazoles.[2] This reaction is a cornerstone in medicinal chemistry for constructing biaryl structures.[2]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives. While the specific substrate in some literature is a close analog, the conditions are readily adaptable for this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min95[4]
4-Methylphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min92[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min90[4]
4-Chlorophenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min88[4]
Arylboronic acidsPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Dioxane/H₂O80-1202-18 hGood-Excellent[5][6]

Note: MW denotes microwave irradiation. Data is for 4-iodo-1-methyl-1H-pyrazole but is indicative for this compound.

Detailed Protocols for Suzuki-Miyaura Coupling

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[2][6]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried sealed tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).[6]

  • Seal the vessel and purge with argon or nitrogen for 15 minutes.[6]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of approximately 0.1-0.2 M of the iodopyrazole.[6]

  • Place the sealed reaction vessel in a preheated oil bath at 80-120°C and stir for 2-18 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Protocol 2: Microwave-Assisted Heating

This protocol offers a rapid and efficient method for the synthesis of 4-substituted-arylpyrazoles.[4]

Materials:

  • This compound

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).[4]

  • Add DME (3 mL) and H₂O (1.2 mL).[4]

  • Purge the vial with nitrogen.[4]

  • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[4]

  • Seal the vial and place it in a microwave reactor.[4]

  • Irradiate the mixture at 90°C for 5-12 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.[4]

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).[4]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, leading to the synthesis of 4-alkynyl-1-ethyl-1H-pyrazoles.[7] This reaction typically employs a dual catalyst system of palladium and copper.[7]

Catalytic Cycle for Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[7]

Sonogashira_Cycle R = 1-Ethyl-1H-pyrazol-4-yl cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (R-I) Diorgano_Pd R-Pd(II)-C≡CR'(L2) Pd_complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination Product R-C≡CR' Diorgano_Pd->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Cu_acetylide->CuI Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[7]
Quantitative Data for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
Terminal AlkynePdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF or DMF50-80Not Specified[7]
Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineRoom Temp.Not Specified[8][9]
Detailed Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[7]

  • Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv).[7]

  • Stir the mixture at room temperature for 5-10 minutes.[7]

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.[1]

  • Dilute the filtrate with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.[1]

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond Suzuki and Sonogashira couplings, this compound is a suitable substrate for other important transformations.

Heck Reaction

The Heck reaction couples the iodopyrazole with an alkene to form a 4-alkenyl-1-ethyl-1H-pyrazole.[10][11] A suitable catalytic system for this transformation is Pd(OAc)₂ with P(OEt)₃ as the ligand.[10]

Buchwald-Hartwig Amination

This reaction is a powerful method for C-N bond formation, allowing the synthesis of 4-amino-1-ethyl-1H-pyrazoles.[12][13] The choice of catalyst system (palladium vs. copper) is crucial and depends on the nature of the amine coupling partner.[12] For amines lacking β-hydrogens, a palladium catalyst such as Pd(dba)₂ with a bulky phosphine ligand like tBuDavePhos is often effective.[12]

Stille Coupling

The Stille coupling utilizes an organostannane reagent to form a C-C bond. This reaction is known for its tolerance of a wide variety of functional groups.[14] For an electron-rich substrate like an aminopyrazole, Pd(PPh₃)₄ is often an effective catalyst.[14]

Logical Relationship of Cross-Coupling Reactions

The following diagram illustrates the various functionalized pyrazoles that can be synthesized from this compound through different palladium-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira (+ R-C≡CH) start->sonogashira heck Heck (+ Alkene) start->heck buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald stille Stille (+ R-SnR'₃) start->stille aryl_pyrazole 4-Aryl-pyrazole suzuki->aryl_pyrazole alkynyl_pyrazole 4-Alkynyl-pyrazole sonogashira->alkynyl_pyrazole alkenyl_pyrazole 4-Alkenyl-pyrazole heck->alkenyl_pyrazole amino_pyrazole 4-Amino-pyrazole buchwald->amino_pyrazole substituted_pyrazole 4-Substituted-pyrazole stille->substituted_pyrazole

Caption: Synthesis of diverse pyrazole derivatives via cross-coupling.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Synthesis of 4-Aryl-1-Ethylpyrazoles via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a privileged class of heterocyclic compounds frequently found in the core structures of a wide range of pharmaceuticals and agrochemicals. The functionalization of the pyrazole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. The introduction of an aryl group at the C4-position of the pyrazole nucleus is of particular interest. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering an efficient route to synthesize 4-arylpyrazole derivatives. This protocol details the synthesis of 4-aryl-1-ethylpyrazoles from 4-halo-1-ethylpyrazoles and various arylboronic acids using palladium-catalyzed Suzuki-Miyaura cross-coupling. Both conventional heating and microwave-assisted methods are described.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling reaction to synthesize 4-aryl-1-ethylpyrazoles involves the reaction of a 4-halo-1-ethylpyrazole (where X is typically I or Br) with an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_0 General Reaction Scheme 1-Ethyl-4-halopyrazole 1-Ethyl-4-halopyrazole 4-Aryl-1-ethylpyrazole 4-Aryl-1-ethylpyrazole 1-Ethyl-4-halopyrazole->4-Aryl-1-ethylpyrazole Arylboronic acid Arylboronic acid Arylboronic acid->4-Aryl-1-ethylpyrazole Pd Catalyst, Base Pd Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of analogous 4-halopyrazoles. This data can serve as a reference for optimizing the synthesis of 4-aryl-1-ethylpyrazoles.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Arylboronic Acids (Microwave-Assisted) [1][2]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acid1-Methyl-4-phenyl-1H-pyrazole592
24-Methylphenylboronic acid1-Methyl-4-(p-tolyl)-1H-pyrazole595
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole596
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-methyl-1H-pyrazole585
54-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-methyl-1H-pyrazole588
64-Formylphenylboronic acid4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde582
7Naphthalen-1-ylboronic acid1-Methyl-4-(naphthalen-1-yl)-1H-pyrazole589
8Pyridin-3-ylboronic acid1-Methyl-4-(pyridin-3-yl)-1H-pyrazole575

Reaction Conditions: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ (2.5 equiv), DME/H₂O (10:1), 120 °C, microwave irradiation.

Table 2: Comparison of Catalysts and Conditions for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001880-95
XPhos Pd G2K₃PO₄Dioxane/H₂O80285-98

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times. The starting material, 4-halo-1-ethylpyrazole, can be synthesized from 1-ethylpyrazole via halogenation. 4-Iodo-1-ethylpyrazole is generally more reactive than 4-bromo-1-ethylpyrazole.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.

Materials:

  • 1-Ethyl-4-halopyrazole (e.g., 4-iodo-1-ethylpyrazole) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 1-ethyl-4-halopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-ethylpyrazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time.

Materials:

  • 1-Ethyl-4-halopyrazole (e.g., 4-iodo-1-ethylpyrazole) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Solvent (e.g., DME/H₂O, 10:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine 1-ethyl-4-halopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., Cs₂CO₃, 2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Add the solvent system (e.g., 4 mL of DME:H₂O 10:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-140 °C for 5-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Visualizations

Experimental Workflow

G start Start reagents Combine Reactants: - 1-Ethyl-4-halopyrazole - Arylboronic acid - Base - Pd Catalyst start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat Reaction (Conventional or Microwave) add_solvent->reaction workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated 4-Aryl-1-ethylpyrazole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product aryl_halide R-X (1-Ethyl-4-halopyrazole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Arylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for C-N Bond Formation Using 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Ethyl-4-iodo-1H-pyrazole in carbon-nitrogen (C-N) bond formation reactions. This versatile building block is a valuable substrate for constructing a diverse array of 4-amino-1-ethyl-1H-pyrazole derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols detailed below are primarily based on established Buchwald-Hartwig amination and Ullmann-type coupling reactions, adapted for this specific substrate.

Introduction

The formation of C-N bonds is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing bioactive molecules. This compound serves as an excellent electrophilic partner in cross-coupling reactions due to the reactive carbon-iodine bond at the C4 position of the pyrazole ring.[1] The choice of catalytic system is crucial and is primarily dictated by the nature of the amine coupling partner. Generally, palladium-based catalysts are effective for the amination with aryl amines and sterically hindered alkylamines lacking β-hydrogens, while copper-based catalysts are preferred for primary and secondary alkylamines that possess β-hydrogens.[2][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize exemplary reaction conditions and expected yields for the C-N cross-coupling of this compound with various amines. These conditions are adapted from protocols for structurally similar 4-iodopyrazoles and serve as a starting point for optimization.[2][3]

Table 1: Palladium-Catalyzed Amination of this compound with Amines Lacking β-Hydrogens

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1101880-90
3N-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001675-85
4IndolePd(OAc)₂ (5)SPhos (7.5)K₂CO₃Toluene1102470-80

Table 2: Copper-Catalyzed Amination of this compound with Amines Containing β-Hydrogens

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-ButylamineCuI (10)L-proline (20)K₂CO₃DMSO902470-85
2PiperidineCuI (5)1,10-Phenanthroline (10)K₃PO₄Dioxane1001875-90
3DiethylamineCuI (10)Ethylene glycol (20)K₂CO₃Isopropanol802465-80
4CyclohexylamineCuI (10)NoneCs₂CO₃DMF1202460-75

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for the coupling of this compound with aryl amines, heterocyclic amines, and sterically hindered alkylamines lacking β-hydrogens.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-ethyl-1H-pyrazole derivative.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann-Type Amination

This protocol is suitable for the coupling of this compound with primary and secondary alkylamines containing β-hydrogens.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI, 5-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, 10-40 mol%) (optional, but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, dioxane)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, the ligand (if used), and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-amino-1-ethyl-1H-pyrazole product.

Mandatory Visualizations

Catalyst_Selection_Workflow Start Start with this compound and desired Amine CheckAmine Check Amine Structure: Does it have β-hydrogens? Start->CheckAmine ArylAmine Aryl Amine or Amine without β-hydrogens CheckAmine->ArylAmine No AlkylAmine Alkyl Amine with β-hydrogens CheckAmine->AlkylAmine Yes PdCatalysis Use Palladium Catalysis (e.g., Pd₂(dba)₃ / XPhos) CuCatalysis Use Copper Catalysis (e.g., CuI / L-proline) ArylAmine->PdCatalysis AlkylAmine->CuCatalysis

Caption: Catalyst selection workflow for the amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-I C Pd(II) Complex B->C D Amine Coordination C->D R₂NH E Pd(II)-Amine Complex D->E F Deprotonation E->F Base G Pd(II)-Amido Complex F->G H Reductive Elimination G->H H->A Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Coupling_Catalytic_Cycle cluster_1 Ullmann-Type Amination A Cu(I)X B Ligand Exchange with Amine A->B R₂NH C Cu(I)-Amine Complex B->C D Oxidative Addition C->D Ar-I E Cu(III) Intermediate D->E F Reductive Elimination E->F F->A Ar-NR₂

Caption: Generalized catalytic cycle for the Ullmann-type amination.

References

Application Notes and Protocols for the Alkynylation of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrazole-containing compounds are of significant interest due to their prevalence in a wide array of therapeutic agents. The alkynylation of pyrazole rings, specifically through the introduction of an alkyne moiety at the 4-position, provides a versatile handle for further molecular elaboration and the generation of novel chemical entities with potential biological activity. This document provides detailed application notes and experimental protocols for the alkynylation of 1-Ethyl-4-iodo-1H-pyrazole, a key intermediate in the synthesis of diverse molecular libraries.

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is characterized by its mild reaction conditions and broad functional group tolerance, making it an ideal strategy for the alkynylation of sensitive heterocyclic substrates like this compound.

Data Presentation: Sonogashira Coupling of a this compound Precursor with Various Terminal Alkynes

The following table summarizes the results of the Sonogashira cross-coupling reaction between a this compound precursor and a variety of terminal alkynes. The presented data is based on the findings reported by Gorja et al. in their work on the design and synthesis of 4-alkynyl pyrazoles as inhibitors of phosphodiesterase 4 (PDE4). The parent iodo-pyrazole used in their study was 1-ethyl-4-iodo-3-propyl-1H-pyrazole-5-carboxamide, which serves as a close structural analog and provides representative yields for the alkynylation of the this compound core.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-Ethyl-4-(phenylethynyl)-3-propyl-1H-pyrazole-5-carboxamide85
24-Methoxyphenylacetylene1-Ethyl-4-((4-methoxyphenyl)ethynyl)-3-propyl-1H-pyrazole-5-carboxamide82
34-Chlorophenylacetylene1-Ethyl-4-((4-chlorophenyl)ethynyl)-3-propyl-1H-pyrazole-5-carboxamide88
41-Hexyne1-Ethyl-4-(hex-1-yn-1-yl)-3-propyl-1H-pyrazole-5-carboxamide75
5Propargyl alcohol1-Ethyl-4-(3-hydroxyprop-1-yn-1-yl)-3-propyl-1H-pyrazole-5-carboxamide72
63,3-Dimethyl-1-butyne1-Ethyl-4-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-3-propyl-1H-pyrazole-5-carboxamide78
7Cyclopropylacetylene1-Ethyl-4-(cyclopropylethynyl)-3-propyl-1H-pyrazole-5-carboxamide70

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a generalized method for the Sonogashira cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 3.0 equiv.).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-ethyl-4-alkynyl-1H-pyrazole.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product reagents Combine this compound, PdCl₂(PPh₃)₂, and CuI in Schlenk flask inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm 1. solvent_base Add Anhydrous Solvent (THF/DMF) and Base (TEA/DIPEA) inert_atm->solvent_base 2. add_alkyne Add Terminal Alkyne solvent_base->add_alkyne 3. heating Heat and Stir (Monitor by TLC/LC-MS) add_alkyne->heating 4. cool_filter Cool and Filter through Celite heating->cool_filter 5. extract Aqueous Work-up (NH₄Cl, Brine) cool_filter->extract 6. dry_concentrate Dry and Concentrate extract->dry_concentrate 7. purify Column Chromatography dry_concentrate->purify 8. final_product 1-Ethyl-4-alkynyl-1H-pyrazole purify->final_product 9.

Caption: Experimental workflow for the Sonogashira alkynylation.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pyrazole_iodide This compound (R-I) pd0->pyrazole_iodide pd_complex R-Pd(II)(I)L₂ (Aryl-Palladium Complex) transmetalation_complex R-Pd(II)(C≡CR')L₂ pd_complex->transmetalation_complex Transmetalation product R-C≡CR' (Alkynylated Pyrazole) transmetalation_complex->product Reductive Elimination product->pd0 cuI CuI cu_acetylide Cu-C≡CR' (Copper Acetylide) cuI->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR' (Terminal Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide pyrazole_iodide->pd_complex Oxidative Addition

Caption: Catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry and drug discovery. The scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for potential cancer therapy.[1] This document provides detailed protocols for a plausible multi-step synthesis of a substituted pyrazolo[3,4-b]pyridine, starting from the readily available building block, 1-Ethyl-4-iodo-1H-pyrazole. The synthetic strategy involves an initial C-N bond formation via a Buchwald-Hartwig amination, followed by a condensation and cyclization reaction to construct the fused pyridine ring.

Synthetic Strategy Overview

The synthesis is designed as a two-step process. The first step involves the introduction of an aniline moiety at the 4-position of the this compound via a palladium-catalyzed Buchwald-Hartwig amination. The resulting 4-amino-substituted pyrazole is a key intermediate. The second step is a Gould-Jacobs type reaction, where the aminopyrazole intermediate is reacted with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization to yield the pyrazolo[3,4-b]pyridine core.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-4-(phenylamino)-1H-pyrazole via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling reaction between this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (Ethyl acetate, Hexanes, Brine)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the addition of aniline (1.2 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-Ethyl-4-(phenylamino)-1H-pyrazole.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by LC-MS) >95%
Appearance Off-white to pale yellow solid
Step 2: Synthesis of 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine

This protocol details the Gould-Jacobs reaction of the 4-aminopyrazole intermediate with diethyl 2-(ethoxymethylene)malonate to construct the pyrazolo[3,4-b]pyridine ring system.

Materials:

  • 1-Ethyl-4-(phenylamino)-1H-pyrazole (from Step 1)

  • Diethyl 2-(ethoxymethylene)malonate

  • Dowtherm A (or another high-boiling point solvent)

  • Standard high-temperature reaction glassware with a condenser

  • Magnetic stirrer and heating mantle

  • Solvents for workup (e.g., Hexanes)

Procedure:

  • In a round-bottom flask equipped with a condenser, mix 1-Ethyl-4-(phenylamino)-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture to 140-150 °C for 2 hours with stirring.

  • Add Dowtherm A to the reaction mixture and heat to 240-250 °C to induce cyclization.

  • Maintain this temperature and monitor the reaction progress by TLC or LC-MS until the intermediate is consumed (typically 1-2 hours).

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Add hexanes to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexanes.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Purity (by NMR) >98%
Appearance Crystalline solid

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Gould-Jacobs Reaction & Cyclization reagents1 This compound + Aniline Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane, 110°C workup1 Workup: Filtration, Extraction, Drying reagents1->workup1 Reaction purification1 Purification: Column Chromatography workup1->purification1 Crude Product product1 1-Ethyl-4-(phenylamino)-1H-pyrazole purification1->product1 Pure Product reagents2 Product from Step 1 + Diethyl 2-(ethoxymethylene)malonate 140-150°C product1->reagents2 Intermediate cyclization Cyclization in Dowtherm A 240-250°C reagents2->cyclization Condensation workup2 Workup: Cooling, Precipitation, Filtration cyclization->workup2 Reaction product2 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine workup2->product2 Final Product

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine.

Logical Relationship of Synthetic Steps

logical_relationship start Starting Material: This compound intermediate Key Intermediate: 4-Amino-substituted Pyrazole start->intermediate Buchwald-Hartwig Amination (C-N Bond Formation) final_product Target Scaffold: Pyrazolo[3,4-b]pyridine intermediate->final_product Condensation & Cyclization (Pyridine Ring Formation)

Caption: Key transformations in the synthesis.

Potential Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The synthesized 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine can serve as a versatile intermediate for further functionalization to develop novel therapeutic agents.

Example Signaling Pathway Involvement

Many pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors of protein kinases. The diagram below illustrates a simplified representation of how such an inhibitor might interrupt a generic kinase signaling pathway.

signaling_pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Use of 1-Ethyl-4-iodo-1H-pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Ethyl-4-iodo-1H-pyrazole as a versatile building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of various kinases. The presence of an iodine atom at the 4-position of the pyrazole ring in this compound offers a reactive handle for introducing diverse chemical functionalities through various cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinases have become a major class of therapeutic targets. The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its capacity to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for many inhibitors.

This compound is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The ethyl group at the N1 position can influence solubility and metabolic stability, while the iodo group at the C4 position is amenable to various palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkynyl moieties, which are often crucial for achieving high potency and selectivity against specific kinase targets.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis involves its use as a scaffold to be elaborated through cross-coupling reactions. The most common and powerful of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the construction of complex molecular architectures commonly found in potent kinase inhibitors targeting various signaling pathways.

Targeted Signaling Pathways

Kinase inhibitors developed from pyrazole scaffolds have been shown to target a multitude of signaling pathways implicated in disease. These include:

  • JAK-STAT Signaling Pathway: This pathway is crucial for immune responses, and its dysregulation is linked to autoimmune diseases and cancers.[2]

  • MAPK/ERK Signaling Pathway: A central pathway that regulates cell proliferation, differentiation, and survival.[3]

  • PI3K-Akt Signaling Pathway: This pathway is critical for cell growth, metabolism, and survival, and its aberrant activation is common in cancer.[4]

  • p38 MAPK Signaling Pathway: Activated by cellular stress and inflammatory cytokines, this pathway is involved in inflammation and apoptosis.[5]

Data Presentation

While specific quantitative data for kinase inhibitors synthesized directly from this compound is not extensively available in the public domain, the following table provides representative inhibitory activities of pyrazole-based kinase inhibitors against key kinases in major signaling pathways. This data, adapted from studies on analogous pyrazole scaffolds, illustrates the potential for developing highly potent inhibitors from this class of compounds.

Kinase Target FamilySpecific KinaseRepresentative IC50 (nM)Signaling PathwayReference
Janus Kinases (JAKs) JAK13.4JAK-STAT[6]
JAK22.2JAK-STAT[6]
JAK33.5JAK-STAT[6]
Aurora Kinases Aurora A160Mitotic Checkpoint[7]
Aurora B583Mitotic Checkpoint[1]
p38 Mitogen-Activated Protein Kinase p38α-p38 MAPK[8]
TANK-binding kinase 1 (TBK1) TBK10.2Innate Immunity[9]

Experimental Protocols

The following protocols are generalized methods for the key cross-coupling reactions used to functionalize this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel (e.g., a sealed tube or microwave vial), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), SPhos (0.06 equiv.), and potassium carbonate (2.5 equiv.).[2]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.[2]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of the iodopyrazole of approximately 0.1-0.2 M.[2]

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-ethyl-1H-pyrazole product.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-1-ethyl-1H-pyrazoles

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 4-alkynyl-1-ethyl-1H-pyrazole.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by kinase inhibitors derived from this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors Nucleus->TranscriptionFactors Inhibitor Pyrazole-based Inhibitor Inhibitor->Raf Inhibition Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate 4-Substituted-1-ethyl-1H-pyrazole Coupling->Intermediate Partner Coupling Partner (Boronic Acid, Alkyne, etc.) Partner->Coupling Modification Further Functionalization (Optional) Intermediate->Modification FinalProduct Final Kinase Inhibitor Intermediate->FinalProduct Modification->FinalProduct Screening Biological Screening (Kinase Assays, Cell-based Assays) FinalProduct->Screening Data IC50 Values, SAR Screening->Data

References

Application Notes and Protocols for N-arylation of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-arylation of 4-iodopyrazoles, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols detailed below focus on two of the most prevalent and effective methods: the Buchwald-Hartwig amination and the Ullmann coupling reaction.

Introduction

N-arylpyrazoles are a significant class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. The introduction of an aryl group onto the pyrazole nitrogen atom can significantly modulate the biological activity and physicochemical properties of the resulting molecule. The 4-iodopyrazole scaffold is a particularly useful starting material due to the high reactivity of the C-I bond, which allows for a variety of cross-coupling reactions. This document outlines detailed protocols for the N-arylation of 4-iodopyrazoles, providing researchers with a practical guide for the synthesis of N-aryl-4-iodopyrazoles.

The two primary methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methods often depends on the nature of the coupling partners, functional group tolerance, and desired reaction conditions.[1]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the N-arylation of 4-iodopyrazoles using both Palladium- and Copper-based catalytic systems. This allows for a direct comparison of the key parameters for each method.

ParameterBuchwald-Hartwig Amination (Pd-catalyzed)Ullmann Coupling (Cu-catalyzed)
Catalyst Pd(dba)₂ or other Pd(0) or Pd(II) precursorsCuI, Cu₂O, or Cu powder
Ligand Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos)[2][3]Diamines, amino acids (e.g., L-proline), or diketones (e.g., 2-isobutyrylcyclohexanone)[4][5]
Base Strong, non-nucleophilic bases (e.g., KOtBu, NaOtBu, Cs₂CO₃)K₂CO₃, Cs₂CO₃, or KOtBu[6]
Solvent Anhydrous, non-protic solvents (e.g., toluene, xylene, dioxane)DMF, DMSO, or toluene[2][6]
Temperature 80-160 °C (conventional heating or microwave)[2][3]100-180 °C[2][6]
Reaction Time 10 min - 24 h[2][3]12 - 24 h
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a 4-iodopyrazole with an aryl halide. This method is particularly effective for a broad range of aryl and heteroaryl halides.

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(dba)₂ (5-10 mol%)[2]

  • tBuDavePhos (10-20 mol%)[2]

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)[2]

  • Anhydrous, degassed toluene or xylene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the 4-iodopyrazole, aryl halide, Pd(dba)₂, tBuDavePhos, and KOtBu.[2]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. For microwave-assisted reactions, temperatures up to 160 °C for shorter durations (e.g., 10-30 minutes) can be employed.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-iodopyrazole.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Coupling)

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 4-iodopyrazole. This method is often preferred for its lower cost and can be advantageous for specific substrates.

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2-1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)[4]

  • 2-Isobutyrylcyclohexanone (20 mol%) or other suitable ligand[4]

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or toluene

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-iodopyrazole, aryl halide, CuI, and the base.[2]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the ligand via syringe.[2]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.[2]

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the N-arylation of 4-iodopyrazoles.

Buchwald_Hartwig_Workflow start Start reagents Combine: - 4-Iodopyrazole - Aryl Halide - Pd Catalyst - Ligand - Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat (90-160 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool - Dilute & Quench - Extract monitor->workup purify Purification (Column Chromatography) workup->purify product N-Aryl-4-iodopyrazole purify->product Ullmann_Coupling_Workflow start Start reagents Combine: - 4-Iodopyrazole - Aryl Halide - Cu Catalyst - Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent_ligand Add Anhydrous Solvent & Ligand inert->solvent_ligand heat Heat (100-120 °C) solvent_ligand->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool - Dilute & Filter - Extract monitor->workup purify Purification (Column Chromatography) workup->purify product N-Aryl-4-iodopyrazole purify->product

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the copper-catalyzed coupling reactions of 4-iodopyrazoles. This class of reactions is instrumental in the synthesis of functionalized pyrazole derivatives, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. The methodologies detailed herein facilitate the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds at the C4 position of the pyrazole ring, a crucial modification for tuning the physicochemical and pharmacological properties of these molecules.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is a critical aspect of drug discovery and development. Among the various synthetic strategies, copper-catalyzed cross-coupling reactions of 4-iodopyrazoles have emerged as a powerful and versatile tool. The relatively weak C-I bond of 4-iodopyrazole makes it a highly reactive substrate for these transformations, often allowing for milder reaction conditions compared to other halo-pyrazoles.

This document outlines protocols for several key copper-catalyzed coupling reactions of 4-iodopyrazoles, including C-N, C-O, C-S, and C-C bond formation. The provided data and methodologies are intended to serve as a practical guide for researchers in the synthesis and derivatization of pyrazole-based compounds.

Copper-Catalyzed C-N Coupling (Ullmann-type and Buchwald-Hartwig Amination)

The formation of a C-N bond at the 4-position of the pyrazole ring is a common strategy for introducing nitrogen-containing functional groups. Copper-catalyzed methods are particularly effective for the coupling of 4-iodopyrazoles with a variety of amines and other nitrogen nucleophiles.

Application Note:

Copper-catalyzed N-arylation and N-alkylation of the pyrazole core at the C4 position can be achieved using Ullmann-type conditions or Buchwald-Hartwig amination protocols. The choice of ligand and reaction conditions is crucial and depends on the nature of the amine. For instance, alkylamines containing β-hydrogens are often more successfully coupled using copper-based systems to avoid β-hydride elimination, a common side reaction in palladium catalysis.[1]

Experimental Protocols:

Protocol 1.1: Copper-Catalyzed Amination with Alkylamines (Containing β-Hydrogens)

This protocol is adapted for the coupling of 4-iodopyrazoles with aliphatic amines that possess β-hydrogens.[1]

  • Materials:

    • N-protected 4-iodopyrazole (e.g., 4-iodo-1-tritylpyrazole) (1.0 equiv)

    • Alkylamine (1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (20 mol%)

    • 2-isobutyrylcyclohexanone (40 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Schlenk tube or microwave vial

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-protected 4-iodopyrazole, CuI, and KOtBu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous DMF, the alkylamine, and 2-isobutyrylcyclohexanone via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 1.2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole (at N1)

This protocol describes the N-arylation of the pyrazole ring itself using an aryl iodide. While not a C4 functionalization, it is a common and important copper-catalyzed reaction of pyrazoles.[2]

  • Materials:

    • Pyrazole (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Copper powder (Cu)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • In a reaction vessel, combine pyrazole, the aryl iodide, copper powder, and the carbonate base.

    • Add acetonitrile as the solvent.

    • Heat the mixture under reflux with stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Data Presentation:
4-Halopyrazole SubstrateAmineCatalyst SystemYield (%)ObservationsReference
4-IodopyrazoleAlkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[1]
4-IodopyrazolePyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[1]

Copper-Catalyzed C-O Coupling (Ullmann-type Ether Synthesis)

The synthesis of 4-alkoxy- and 4-aryloxypyrazoles can be efficiently achieved through copper-catalyzed coupling of 4-iodopyrazoles with alcohols and phenols. Microwave-assisted protocols have been shown to significantly reduce reaction times.[3][4][5][6]

Application Note:

The direct 4-alkoxylation of 4-iodopyrazoles with a wide range of alcohols is a facile process under CuI-catalyzed, microwave-assisted conditions.[3][4][5][6] The use of a suitable ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, is crucial for achieving high yields.[3][4][5][6] This method is applicable to various substituted 4-iodopyrazoles and a diverse array of primary, secondary, and functionalized alcohols.

Experimental Protocol:

Protocol 2.1: CuI-Catalyzed Coupling of 4-Iodopyrazoles and Alcohols under Microwave Irradiation [3][4][5][6]

  • Materials:

    • N-protected 4-iodopyrazole (e.g., 4-iodo-1-tritylpyrazole) (1.0 equiv, e.g., 0.12 mmol)

    • Alcohol (used as solvent or in excess)

    • Copper(I) iodide (CuI) (20 mol%)

    • 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)

    • Potassium tert-butoxide (tBuOK) (2.0 equiv)

    • Microwave vial

  • Procedure:

    • To a microwave vial, add the N-protected 4-iodopyrazole, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and tBuOK.

    • Add the desired alcohol (e.g., 2.0 mL).

    • Seal the vial and stir the mixture to form a solution.

    • Heat the reaction mixture at 130 °C for 1 hour under microwave irradiation.

    • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Remove the solvent under reduced pressure and purify the residue by chromatography.

Data Presentation:
4-Iodopyrazole SubstrateAlcoholYield (%)Reference
4-Iodo-1-tritylpyrazoleAllyl alcohol66[3][4][5][6]
4-Iodo-1-tritylpyrazolePropargyl alcohol63[3][4][5][6]
4-Iodo-1-tritylpyrazoleBenzyl alcohol71[3][4][5][6]
4-Iodo-1-tritylpyrazoleCyclopentanol68[3][4][5][6]
N-alkenyl-4-iodopyrazoleAllyl alcoholmoderate[3][4][5][6]

Copper-Catalyzed C-S Coupling

The introduction of a sulfur linkage at the C4 position of pyrazoles is a valuable transformation for the synthesis of compounds with potential biological activities. Copper-catalyzed methods provide an efficient route for the formation of C-S bonds.

Application Note:

A practical approach for the synthesis of pyrazol-4-thiols involves a copper-catalyzed C-S coupling of 4-iodopyrazoles with thiobenzoic acid, which acts as a thiol surrogate. This is followed by a mild debenzoylation to afford the desired pyrazole-4-thiol. This two-step, one-pot procedure is tolerant of various functional groups on the pyrazole ring.

Experimental Protocol:

Protocol 3.1: Copper-Catalyzed Thiolation of 4-Iodopyrazoles with Thiobenzoic Acid

  • Materials:

    • 4-Iodopyrazole derivative (1.0 equiv)

    • Thiobenzoic acid (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene

    • Methanol (for debenzoylation)

    • Sodium methoxide (for debenzoylation)

  • Procedure:

    • C-S Coupling: In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, CuI, and K₂CO₃.

    • Add toluene, followed by DMEDA and thiobenzoic acid.

    • Heat the mixture at 110 °C with stirring until the starting material is consumed (monitor by TLC).

    • Debenzoylation (One-Pot): Cool the reaction mixture to room temperature.

    • Add methanol followed by a solution of sodium methoxide in methanol.

    • Stir the mixture at room temperature until the debenzoylation is complete (monitor by TLC).

    • Quench the reaction with water and adjust the pH to be acidic with HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Data Presentation:
4-Iodopyrazole SubstrateThiol SourceCatalyst SystemYield (%)Observations
Various substituted 4-iodopyrazolesThiobenzoic acidCuI / DMEDAGood to excellentA practical two-step, one-pot procedure for the synthesis of pyrazole-4-thiols.

Copper-Catalyzed C-C Coupling (Ullmann Homocoupling)

The Ullmann reaction is a classic copper-catalyzed method for the formation of C-C bonds between aryl halides. The homocoupling of 4-iodopyrazole provides a direct route to symmetrical 4,4'-bipyrazoles, which are valuable scaffolds in materials science and medicinal chemistry.

Application Note:

The Ullmann homocoupling reaction of 4-iodopyrazoles can be carried out using copper powder at elevated temperatures. The reaction proceeds via the formation of an organocopper intermediate, followed by oxidative addition of a second molecule of the aryl iodide and subsequent reductive elimination to form the biaryl product.[7][8] While specific protocols for 4-iodopyrazole are not extensively detailed in the literature, a general procedure for aryl halides can be adapted.

Experimental Protocol:

Protocol 4.1: Ullmann Homocoupling of 4-Iodopyrazole (Adapted from General Procedures)

  • Materials:

    • N-protected 4-iodopyrazole (1.0 equiv)

    • Copper powder (activated) (2-3 equiv)

    • Anhydrous, high-boiling solvent (e.g., DMF, sand)

  • Procedure:

    • In a dry reaction vessel, thoroughly mix the N-protected 4-iodopyrazole with activated copper powder.

    • If using a solvent, add anhydrous DMF. Alternatively, the reaction can be performed neat or in sand as a high-temperature medium.

    • Heat the mixture to a high temperature (typically 180-220 °C) with vigorous stirring under an inert atmosphere.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, filter the mixture to remove copper residues and wash with a suitable solvent. Concentrate the filtrate. If no solvent was used, extract the solid residue with a hot organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation:

Visualizations

Experimental Workflow for Copper-Catalyzed Couplings of 4-Iodopyrazole

G General Workflow for Copper-Catalyzed Coupling of 4-Iodopyrazole cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine 4-Iodopyrazole, Catalyst (CuI), and Base in a dry reaction vessel prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 prep3 Add Ligand, Solvent, and Nucleophile (Amine, Alcohol, or Thiol) prep2->prep3 reaction1 Heat the reaction mixture with stirring (Conventional or Microwave) prep3->reaction1 reaction2 Monitor progress by TLC or LC-MS reaction1->reaction2 workup1 Cool to room temperature and quench the reaction reaction2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate the organic phase workup2->workup3 workup4 Purify by column chromatography or recrystallization workup3->workup4 end end workup4->end Isolated Product

Caption: A generalized experimental workflow for copper-catalyzed coupling reactions of 4-iodopyrazole.

Catalytic Cycle for Copper-Catalyzed Ullmann-type C-N/C-O/C-S Coupling

G Catalytic Cycle for Ullmann-type Coupling cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Nucleophile [Cu(I)-XR] Complex CuI->Cu_Nucleophile Coordination Nucleophile R-XH (X = N, O, S) Nucleophile->Cu_Nucleophile Base Base Base->Cu_Nucleophile IodoPyrazole Py-I (4-Iodopyrazole) OxidativeAddition Oxidative Addition IodoPyrazole->OxidativeAddition Product Py-XR (Coupled Product) Cu_Nucleophile->OxidativeAddition CuIII_intermediate [Py-Cu(III)-XR] Intermediate OxidativeAddition->CuIII_intermediate ReductiveElimination Reductive Elimination CuIII_intermediate->ReductiveElimination ReductiveElimination->CuI Regeneration of Cu(I) ReductiveElimination->Product

Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann-type coupling of 4-iodopyrazole.

Logical Relationship for Substrate Selection in C-N Coupling

G Decision Pathway for C-N Coupling of 4-Halopyrazoles start Select Amine Coupling Partner decision Does the amine have β-hydrogens? start->decision pd_path Consider Palladium Catalysis with 4-Bromopyrazole decision->pd_path No cu_path Utilize Copper Catalysis with 4-Iodopyrazole decision->cu_path Yes

Caption: A decision-making diagram for choosing the appropriate catalytic system for C-N coupling of 4-halopyrazoles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 1-Ethyl-4-iodo-1H-pyrazole.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Your Suzuki coupling reaction with this compound is showing low or no conversion to the desired product.

Possible Causes and Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G2) that readily forms the active catalyst.[1] Ensure that any Pd(II) source, if used, is effectively reduced in situ.[1]

  • Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst.

    • Solution: Ensure the reaction vessel is properly degassed using at least three evacuate-backfill cycles with an inert gas like argon or nitrogen and maintained under an inert atmosphere throughout the experiment.[1][2]

  • Low Reaction Temperature: The temperature may be insufficient for the rate-limiting oxidative addition step.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can be an effective method for uniform and rapid heating to temperatures around 100-140 °C.[1][2]

  • Poor Reagent Quality: Degradation of the boronic acid or other reagents can inhibit the reaction.

    • Solution: Use fresh, high-purity boronic acid, as it can degrade during storage.[1] Ensure all other reagents are of appropriate quality and anhydrous where specified.

Issue 2: Significant Dehalogenation of this compound

You are observing a significant amount of 1-ethyl-1H-pyrazole as a byproduct, indicating dehalogenation of your starting material.

Possible Causes and Solutions

  • Substrate Reactivity: Iodopyrazoles are more prone to dehalogenation than their bromo or chloro counterparts.[1][3]

    • Solution: If synthetically feasible, consider using 1-Ethyl-4-bromo-1H-pyrazole as the coupling partner.[1][3]

  • Base Selection: Strong bases can promote dehalogenation.

    • Solution: Switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[1][4] The addition of a small amount of water when using an anhydrous base like K₃PO₄ can sometimes be beneficial.[1]

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling and dehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), which can favor the desired cross-coupling pathway.[1]

Issue 3: Homocoupling of the Boronic Acid

A significant amount of boronic acid homocoupling product is observed.

Possible Causes and Solutions

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

    • Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[1]

  • Catalyst System: The chosen catalyst and ligand system may favor this side reaction.

    • Solution: The use of bulky, electron-rich phosphine ligands can help to suppress homocoupling by promoting the desired reductive elimination step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A good starting point for optimization is to use Pd(PPh₃)₄ as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like 1,4-dioxane/water or ethanol/water.[2][4] The reaction can be run conventionally at elevated temperatures (e.g., 90 °C) or under microwave irradiation for shorter reaction times.[2][5]

Q2: How can I improve the yield if I am using Pd(PPh₃)₄ and still seeing low conversion?

A2: If you are experiencing low yields with Pd(PPh₃)₄, especially at lower temperatures, it could be due to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[6] Increasing the reaction temperature or switching to a different ligand system, such as one with bulkier, more electron-rich phosphines, can improve the efficiency.[1][6]

Q3: Is it better to use a conventional heating method or a microwave reactor?

A3: Both methods can be effective. Microwave-assisted synthesis often leads to higher yields in significantly shorter reaction times due to efficient and uniform heating.[2] For example, a reaction that might take 6-22 hours with conventional heating could be completed in 10-20 minutes in a microwave reactor.[2]

Q4: What is the optimal base for this reaction?

A4: While various bases can be used, K₃PO₄ is often a highly effective base for Suzuki couplings involving nitrogen-containing heterocycles.[4] Other common choices include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[1][2][5] The choice of base may need to be optimized for your specific boronic acid partner.

Q5: My boronic acid is not commercially available. What are my options?

A5: If your desired boronic acid is not available, you can often use the corresponding boronic ester, such as a pinacol ester (Bpin). These are often more stable than boronic acids and can be used under similar Suzuki coupling conditions.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 4-Halopyrazoles

HalideCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2)PPh₃Cs₂CO₃DME/H₂O90 (MW)5-12 minHigh[5]
4-Iodo-1H-pyrazolePd(PPh₃)₄ (5)PPh₃Na₂CO₃1,4-Dioxane/H₂O906 hGood[5][8]
1-Ethyl-4-iodo-5-methyl-1H-pyrazolePd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O80-1006-22 hTypical[2]
1-Ethyl-4-iodo-5-methyl-1H-pyrazolePd(PPh₃)₄ (0.5)PPh₃KOHEthanol/H₂O100-140 (MW)10-20 minHigh[2]
4-BromopyrazolesP1 or P2 PrecatalystsBuchwald typeK₃PO₄Dioxane/H₂O605-8 h70-95[9]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio)

    • Schlenk flask

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.[2]

    • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.[2]

    • Heat the reaction mixture to 80-100 °C and stir for 6-22 hours, monitoring the reaction progress by TLC or LC-MS.[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.[2]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Pd(PPh₃)₄ (0.5 mol%)

    • KOH (2.0 equiv)

    • Ethanol and Water (1:1 ratio)

    • Microwave reaction vial

  • Procedure:

    • In a microwave reaction vial, combine this compound, the arylboronic acid, the base (KOH), and the palladium catalyst.[2]

    • Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).[2]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[2]

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst degas Degas System (Evacuate/Backfill Ar/N2) catalyst->degas solvent Add Degassed Solvent degas->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction check_catalyst Is Catalyst Active? start->check_catalyst check_atmosphere Inert Atmosphere? start->check_atmosphere check_temp Temperature Too Low? start->check_temp check_reagents Reagent Quality? start->check_reagents dehalogenation Dehalogenation? start->dehalogenation homocoupling Homocoupling? start->homocoupling sol_catalyst Use Pd(0) source or modern precatalyst check_catalyst->sol_catalyst sol_atmosphere Degas thoroughly (3x cycles) check_atmosphere->sol_atmosphere sol_temp Increase Temperature (Consider Microwave) check_temp->sol_temp sol_reagents Use fresh, pure boronic acid check_reagents->sol_reagents sol_dehalogenation Use milder base (K3PO4) or bulkier ligand dehalogenation->sol_dehalogenation sol_homocoupling Ensure strict inert atmosphere homocoupling->sol_homocoupling

Caption: Troubleshooting logic for low-yield Suzuki coupling.

References

troubleshooting low yield in Buchwald-Hartwig amination of iodopyrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Buchwald-Hartwig amination of iodopyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my Buchwald-Hartwig amination of an iodopyrazole. What are the common causes?

Low or no product formation in this reaction can be attributed to several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and issues with the starting materials.[1][2] For iodopyrazoles specifically, the iodide anion generated during the catalytic cycle can inhibit the palladium catalyst.[1][3] Additionally, if the pyrazole nitrogen is unprotected, it can react to form polymers, consuming the starting material.[4]

Q2: My iodopyrazole starting material is fully consumed, but I am not isolating my desired product. What could be happening?

If your starting material is consumed without the formation of the desired product, several side reactions could be occurring:

  • Dehalogenation: The iodopyrazole may be undergoing hydrodehalogenation, converting it back to the parent pyrazole. This is a known side reaction, especially with highly reactive iodo-substrates.[4][5]

  • Polymerization: If the N-H of your pyrazole is unprotected, it can participate in the reaction, leading to the formation of pyrazole polymers.[4] It is highly recommended to use an N-protected pyrazole, such as an N-tritylpyrazole, to prevent this.[4][6]

  • Ligand Degradation or Unproductive Binding: The spot observed on your TLC plate could be related to the ligand or its byproducts.[4]

Q3: How critical is the choice of ligand for the amination of iodopyrazoles?

The ligand is a critical component for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1] For challenging substrates, bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reaction pathway and minimize side reactions.[1][7] The choice of ligand is highly dependent on the amine coupling partner.[3][8] For instance, tBuDavePhos has been shown to be effective for the coupling of N-trityl-4-halopyrazoles with amines lacking β-hydrogens.[6]

Q4: Which base should I use for the Buchwald-Hartwig amination of iodopyrazoles?

The selection of the base is crucial and depends on the functional group tolerance of your substrates.[1]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings.[1][3][9] However, they may not be compatible with base-sensitive functional groups.[1][3]

  • Weaker Bases: If your substrates are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[1][3] Using weaker bases may necessitate higher reaction temperatures to achieve a reasonable reaction rate.[1]

Q5: Does the choice of solvent significantly impact the reaction outcome?

Yes, the solvent plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.[1] Anhydrous and degassed solvents are essential for obtaining reproducible results.[1][10] Aromatic hydrocarbons like toluene and xylene, as well as ethereal solvents like dioxane, are commonly used.[3][11] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[3]

Q6: I am using an amine with β-hydrogens and getting low yields. What is the issue and how can I solve it?

Amines containing β-hydrogens are prone to a side reaction called β-hydride elimination, which can compete with the desired reductive elimination step to form the C-N bond.[7][12] This side reaction leads to the formation of a hydrodehalogenated arene and an imine, thus reducing the yield of the desired aminated product.[7]

For such cases, switching to a copper-catalyzed system is often more effective than a palladium-catalyzed one.[6][12] Copper(I) iodide (CuI) in combination with a suitable ligand, such as 2-isobutyrylcyclohexanone, has been shown to successfully couple 4-iodopyrazoles with aliphatic amines possessing β-hydrogens.[12]

Q7: Should I use a 4-iodopyrazole or a 4-bromopyrazole for my reaction?

The choice between an iodo- or bromo-pyrazole is nuanced and depends on the specific catalytic system being employed.[13]

  • For palladium-catalyzed reactions, especially with amines that lack β-hydrogens, 4-bromopyrazole can be more effective and give higher yields.[5][6] While the C-I bond is weaker and generally more reactive, the higher reactivity of 4-iodopyrazole can also lead to more side reactions like dehalogenation.[5]

  • For copper-catalyzed systems, 4-iodopyrazole is often the preferred substrate.[5][13]

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of 4-halopyrazole derivatives with various amines.

Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles [12]

EntryHalopyrazoleAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902490
24-Bromo-1-tritylpyrazoletert-ButylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902453

This table focuses on palladium-catalyzed coupling, which is generally more effective for amines lacking β-hydrogens.[12]

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole [12]

EntryIodopyrazoleAmineCu Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-tritylpyrazolePiperidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002485
24-Iodo-1-tritylpyrazolePyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002421
34-Iodo-1-tritylpyrazoleMorpholineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002422

This table highlights the utility of copper catalysis for the amination with amines possessing β-hydrogens, where palladium catalysts may give lower yields.[12]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[12]

General Protocol for Palladium-Catalyzed Amination (for amines lacking β-hydrogens)

This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[12]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[12]

General Protocol for Copper-Catalyzed Amination (for amines with β-hydrogens)

This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[12]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the decision-making process for selecting the appropriate catalytic system for the Buchwald-Hartwig amination of 4-iodopyrazoles based on the amine substrate.

G Start Start: Amination of Iodopyrazole CheckAmine Check Amine Structure: Does it have β-hydrogens? Start->CheckAmine PdSystem Use Palladium-Catalyzed System (e.g., Pd(dba)₂ / tBuDavePhos) CheckAmine->PdSystem No CuSystem Use Copper-Catalyzed System (e.g., CuI / 2-isobutyrylcyclohexanone) CheckAmine->CuSystem Yes ConsiderBromo Consider using 4-bromopyrazole as it may give higher yields. PdSystem->ConsiderBromo

Caption: Catalyst selection workflow for the amination of 4-iodopyrazoles.

Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of iodopyrazoles.

G Start Low Yield Observed CheckSM Starting Material Consumed? Start->CheckSM OptimizeConditions Re-evaluate Reaction Conditions: - Catalyst/Ligand Choice - Base Strength - Solvent Purity - Temperature CheckSM->OptimizeConditions No CheckSideReactions Investigate Side Reactions: - Dehalogenation - Polymerization (Protect N-H) - β-Hydride Elimination CheckSM->CheckSideReactions Yes CheckPurity Verify Purity of Reagents: - Iodopyrazole - Amine - Solvent (Anhydrous/Degassed) OptimizeConditions->CheckPurity

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

References

Technical Support Center: Purification of 4-Aryl-1-Ethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aryl-1-ethylpyrazoles following Suzuki coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 4-aryl-1-ethylpyrazoles and provides step-by-step solutions.

Issue 1: Presence of Palladium Catalyst Residue in the Purified Product

  • Symptom: The isolated product has a dark, greyish, or black color. Analysis by techniques like ICP-MS or AAS confirms palladium contamination.

  • Cause: Residual palladium from the Suzuki coupling catalyst remains in the product. This can be due to the formation of soluble palladium species or inefficient removal of heterogeneous catalysts.

  • Solutions:

    • Filtration through Celite: For heterogeneous catalysts like Pd/C, a simple filtration through a pad of Celite can be effective.

    • Palladium Scavengers: For soluble palladium species, treatment with a palladium scavenger is recommended. Thiol-based silica or polymer-supported scavengers are often effective. The choice of scavenger may depend on the specific palladium species present.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium. However, this method may sometimes lead to product loss due to non-specific adsorption.

Issue 2: Co-elution of the Product with Starting Material (4-halo-1-ethylpyrazole) or Boronic Acid Derivatives during Column Chromatography

  • Symptom: TLC analysis of the column fractions shows overlapping spots for the product and impurities. NMR analysis of the "pure" fractions indicates the presence of starting materials or boronic acid-related byproducts.

  • Cause: The polarity of the product and the impurity are too similar for effective separation with the chosen eluent system.

  • Solutions:

    • Optimize the Solvent System:

      • Gradient Elution: Start with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This can improve the separation of compounds with close Rf values.[1]

      • Alternative Solvents: Explore different solvent systems. For example, replacing ethyl acetate with acetone or using a mixture of dichloromethane and methanol might alter the selectivity of the separation.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to better separation by ensuring a more concentrated starting band.[2]

    • Acid/Base Wash: Unreacted boronic acids can often be removed with a basic aqueous wash (e.g., 1M NaOH solution) during the initial workup, as they form water-soluble boronate salts.[3]

Issue 3: The Purified Product is an Oil Instead of a Solid

  • Symptom: The product, which is expected to be a solid based on literature or analogous compounds, is obtained as a persistent oil.

  • Cause: The presence of residual solvents or minor impurities can depress the melting point of the compound.

  • Solutions:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.[1]

    • Recrystallization: This is a highly effective method for obtaining crystalline solids from oils. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Trituration: Stirring the oil with a solvent in which the product is insoluble (and the impurities are soluble) can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Suzuki coupling reaction of a 4-halo-1-ethylpyrazole before purification?

A1: A typical work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing it with water and brine.[4][5] An additional wash with a dilute aqueous base (e.g., 1M NaOH) can be beneficial for removing excess boronic acid.[3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: What are the most common impurities to expect in the synthesis of 4-aryl-1-ethylpyrazoles via Suzuki coupling?

A2: Common impurities include:

  • Residual palladium catalyst.

  • Unreacted starting materials (4-halo-1-ethylpyrazole and the arylboronic acid).

  • Homocoupled products of the arylboronic acid (biaryls).

  • Protodeboronation products of the arylboronic acid (the corresponding arene).

Q3: What are typical conditions for column chromatography purification of 4-aryl-1-ethylpyrazoles?

A3: Silica gel is the most common stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4][6] The ratio of the solvents should be optimized based on TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the desired product.

Q4: Can I use recrystallization to purify my 4-aryl-1-ethylpyrazole?

A4: Yes, if the crude product is a solid and a suitable solvent can be found. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.[1][7][8] The ideal solvent will dissolve the product well when hot but poorly when cold, while the impurities remain soluble at all temperatures.

Q5: My TLC shows a clean spot after the column, but my NMR spectrum still shows impurities. What could be the issue?

A5: This is likely a case of co-elution where the impurity has the same Rf value as your product in the TLC solvent system.[2] You should try developing a new TLC solvent system that provides better separation. Sometimes, impurities are not UV-active and do not show up on TLC but are visible in the NMR. Staining the TLC plate with a reagent like potassium permanganate can sometimes help visualize these non-UV-active impurities.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Pyrazole Derivatives

Compound ClassStationary PhaseEluent SystemReference
4-Aroyl-5-arylpyrazolesSilica GelEthyl acetate/Hexane[4]
1-Ethyl-5-methyl-4-aryl-1H-pyrazoleSilica GelNot specified, but implied from general procedure[4]
4-ArylpyrazolesSilica GelEthyl acetate/Hexane[6]
1-Allyl-4-iodo-1H-pyrazoleSilica GelHexane/Ethyl acetate (3:1)[9]

Table 2: Reported Yields for Synthesized Pyrazole Derivatives After Purification

ProductPurification MethodYield (%)Reference
4-Benzoyl-1-cyclohexyl-5-phenylpyrazoleColumn Chromatography83[4]
4-Benzoyl-1-benzyl-5-phenylpyrazoleColumn Chromatography67[4]
3-(4-chlorophenyl)-5-phenyl-1H-pyrazoleNot specified83[10]
5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazoleNot specified98[10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of 4-Aryl-1-Ethylpyrazoles

  • Preparation of the Crude Product: Following the Suzuki coupling reaction, perform an aqueous workup as described in FAQ Q1. Concentrate the dried organic phase under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find an eluent system that provides good separation and an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Begin eluting the column with the optimized solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 4-aryl-1-ethylpyrazole.

Mandatory Visualization

Experimental_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Mixture Crude Reaction Mixture (Product, Catalyst, Reagents) Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Wash Wash with Water/Brine (Optional Basic Wash) Dilution->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Crude Product Recrystallization Recrystallization Concentrate->Recrystallization Crude Solid Analysis Purity Analysis (TLC, NMR, etc.) Column_Chromatography->Analysis Recrystallization->Analysis Final_Product Pure 4-Aryl-1-Ethylpyrazole Analysis->Final_Product Troubleshooting_Purification Start Crude Product After Workup TLC_Analysis TLC Analysis Start->TLC_Analysis Pd_Impurity Palladium Residue? TLC_Analysis->Pd_Impurity Dark Color Coelution Co-elution of Spots? TLC_Analysis->Coelution Overlapping Spots Pure_Product Pure Product TLC_Analysis->Pure_Product Clean Separation Pd_Impurity->Coelution No Scavenger Use Palladium Scavenger or Activated Carbon Pd_Impurity->Scavenger Yes Oily_Product Product is an Oil? Coelution->Oily_Product No Optimize_Column Optimize Column Conditions (Solvent, Gradient, Dry Load) Coelution->Optimize_Column Yes Recrystallize Attempt Recrystallization Oily_Product->Recrystallize Yes High_Vac Dry under High Vacuum Oily_Product->High_Vac If Solid Expected Scavenger->Coelution Optimize_Column->Oily_Product Recrystallize->Pure_Product High_Vac->Pure_Product

References

Technical Support Center: Minimizing Dehalogenation of 4-Iodopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions involving 4-iodopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is deiodination in the context of 4-iodopyrazole cross-coupling?

A1: Deiodination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling processes where the iodine substituent at the 4-position of the pyrazole ring is replaced by a hydrogen atom.[1] This results in the formation of an unwanted pyrazole byproduct, which lowers the yield of the desired coupled product and complicates subsequent purification steps.[1]

Q2: Which cross-coupling reactions are most susceptible to this deiodination side reaction?

A2: Deiodination can be a significant issue in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] Studies have indicated that iodopyrazoles generally exhibit a greater tendency for dehalogenation compared to their bromo and chloro analogs, particularly in Suzuki-Miyaura reactions.[1][2]

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several key experimental parameters can dictate the competition between the desired cross-coupling and the undesired deiodination pathway:[1]

  • Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is crucial.

  • Base: The strength, type, and concentration of the base can significantly affect the reaction outcome.[1]

  • Temperature: Higher reaction temperatures often accelerate the rate of deiodination.[1]

  • Solvent: The solvent's polarity and its ability to act as a proton source can contribute to the deiodination pathway.[1]

  • Substrate Electronics: The electronic properties of the pyrazole and the coupling partner can influence the relative rates of the competing reactions.[1]

Q4: Is 4-iodopyrazole always the best substrate to use?

A4: Not necessarily. While the high reactivity of the C-I bond in 4-iodopyrazole allows for faster oxidative addition and often milder reaction conditions, this same reactivity increases its susceptibility to dehalogenation, especially in Suzuki-Miyaura couplings.[3][4] For this reason, the corresponding 4-bromo- or 4-chloropyrazoles, being more stable, can be superior substrates that provide higher yields despite requiring more forcing conditions.[2][3][5] The choice of halide is a strategic decision based on the specific reaction and desired balance between reactivity and stability.[3]

Q5: How does the acidity of the pyrazole N-H proton affect dehalogenation?

A5: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the catalytic cycle, potentially promoting dehalogenation.[5] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress this side reaction and improve the overall yield of the desired coupled product.[5][6]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the cross-coupling of 4-iodopyrazoles.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: You observe a low yield of the desired 4-substituted pyrazole, and analysis of the crude reaction mixture (by NMR or LC-MS) shows a significant amount of the corresponding 4-H-pyrazole byproduct.[1]

  • Possible Causes & Solutions:

    • Inappropriate Ligand: The ligand may not be promoting reductive elimination efficiently, allowing the deiodination pathway to compete.

      • Solution: Switch to bulkier, more electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1][5] These ligands are known to accelerate the rate of reductive elimination, which outcompetes deiodination.[1]

    • Base is Too Strong or Protic: Strong bases can promote protonolysis of the organopalladium intermediate.

      • Solution: Consider switching from strong bases (like alkoxides) to milder, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][5]

    • High Reaction Temperature: Elevated temperatures can disproportionately increase the rate of the deiodination side reaction.[1]

      • Solution: Attempt the reaction at a lower temperature. While this may slow the overall reaction rate, it can significantly favor the desired coupling product.[1]

    • Protic Solvent: Solvents like alcohols can act as a hydride or proton source, facilitating deiodination.

      • Solution: Switch to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[1]

Issue 2: Prevalent Deiodination in Sonogashira Coupling
  • Symptoms: The major products observed are the 4-H-pyrazole and the homocoupled alkyne (Glaser coupling), with minimal formation of the desired 4-alkynylpyrazole.[1]

  • Possible Causes & Solutions:

    • Inefficient Catalyst System: The catalyst may not be active enough, or the conditions may favor side reactions.

      • Solution: For copper-free Sonogashira reactions, ensure the rigorous exclusion of oxygen, as this can promote alkyne homocoupling.[5] For traditional copper-co-catalyzed reactions, consider using a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to minimize side reactions.[1][5]

    • Slow Reductive Elimination: Similar to Suzuki coupling, a slow final step can allow for competing deiodination.

      • Solution: The use of bulky, electron-rich phosphine ligands can be beneficial in accelerating the product-forming step.[1]

    • High Catalyst Loading: Counterintuitively, excessively high palladium loading can sometimes lead to an increase in side reactions.[1]

      • Solution: Try reducing the palladium catalyst loading to 1-2 mol%.[1]

Issue 3: Deiodination in Buchwald-Hartwig Amination
  • Symptoms: The primary byproduct is the 4-H-pyrazole, with significant amounts of unreacted starting materials (4-iodopyrazole and amine) remaining. Conversion to the desired 4-aminopyrazole is low.[1]

  • Possible Causes & Solutions:

    • Suboptimal Ligand Choice: The ligand is critical for promoting C-N bond formation.

      • Solution: Employ bulky biaryl phosphine ligands such as XPhos or RuPhos, which have proven effective in suppressing dehalogenation in C-N couplings.[1]

    • Incorrect Base Selection: The base must be strong enough to deprotonate the amine but should not promote side reactions.

      • Solution: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or potassium tert-butoxide (KOtBu) are often effective choices.[1]

    • High Reaction Temperature: As with other couplings, excessive heat can favor deiodination.

      • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the undesired pathway.[1]

Data Presentation

Table 1: General Troubleshooting Summary for Dehalogenation
ProblemPotential Cause(s)Recommended Solution(s)
Significant Dehalogenation 1. Substrate Reactivity2. Unprotected Pyrazole N-H3. Inappropriate Base/Solvent1. Consider using the corresponding 4-bromo or 4-chloro pyrazole if available.[5]2. Protect the pyrazole nitrogen (e.g., with a Boc group).[5]3. Switch to a milder base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane).[5]
Low or No Yield 1. Inactive Catalyst2. Incorrect Base/Solvent3. Low Temperature1. Use a modern pre-catalyst (e.g., XPhos Pd G2) and ensure a strict inert atmosphere.[5]2. Screen different bases and use degassed solvents.[5]3. Increase temperature; consider microwave heating.[5]
Homo-coupling of Coupling Partner 1. Presence of Oxygen2. Catalyst System1. Ensure all reagents and solvents are thoroughly degassed.[5]2. For Sonogashira, consider a "copper-free" protocol to avoid Glaser coupling.[5]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G2 (2 mol%)Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[5]
Ligand SPhos, XPhos, or RuPhos (4 mol%)Bulky, electron-rich phosphine ligands accelerate reductive elimination, minimizing deiodination.[1][5]
Base K₃PO₄ or Cs₂CO₃ (3.0 equiv)Milder inorganic bases are less likely to promote dehalogenation than strong organic bases.[1][5]
Solvent 1,4-Dioxane/Water or Toluene (anhydrous, degassed)Aprotic solvents or mixtures with minimal water are preferred to avoid providing a proton source for deiodination.[1]
Temperature 80–100 °CUse the lowest effective temperature to disfavor the deiodination pathway.[1][7]
Table 3: Recommended Conditions for Sonogashira Coupling of 4-Iodopyrazoles
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Both Pd(II) and Pd(0) sources are common and effective.[3][5]
Copper Co-catalyst CuI (4-10 mol%)Required for the traditional Sonogashira cycle. Omit for "copper-free" variants to prevent Glaser coupling.[3][5][7]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (≥3.0 equiv)The amine base often serves as both the base and the solvent/co-solvent.[5][7]
Solvent DMF, THF, or Triethylamine (anhydrous, degassed)Solvent choice can influence reaction rate and catalyst stability.[3][5]
Temperature Room Temperature to 80 °C4-Iodopyrazoles are highly reactive and often couple at lower temperatures than their bromo analogs.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deiodination
  • To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[1][3]

  • Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%).[1][7]

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Add a degassed aprotic solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[3][7]

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS, checking for both the desired product and the deiodinated byproduct.[1][7]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purify the crude product by silica gel column chromatography.[1][8]

Protocol 2: General Procedure for Sonogashira Coupling
  • To a Schlenk tube under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[3][7]

  • Add anhydrous, degassed solvent/base such as triethylamine or THF.[5][7]

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC.[3]

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts and concentrate the filtrate in vacuo.[3]

  • Purify the resulting residue by silica gel column chromatography.[3][7]

Protocol 3: General Procedure for Copper-Catalyzed C-N Coupling (Ullmann-Type)

Note: While Buchwald-Hartwig typically refers to Pd-catalysis, copper-catalyzed conditions are also highly relevant for C-N bond formation with halo-pyrazoles and can be an effective alternative.

  • In a reaction tube, combine the 4-iodopyrazole (1.0 equiv), CuI (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or KOtBu, 2.0 equiv).[3][5]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).[3]

  • Add the desired amine or alcohol (1.2-1.5 equiv) and an anhydrous solvent (e.g., dioxane or DMF).[3][5]

  • Seal the tube and heat the reaction mixture (e.g., 110-130 °C) for the specified time, potentially using microwave irradiation to reduce reaction times.[5][9]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[3][9]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography.[7]

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Competing Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd 4-Iodopyrazole Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal Coupling Partner Dehalogenation Dehalogenation (Hydrodehalogenation) OxAdd->Dehalogenation [H] source (e.g., solvent, base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product Byproduct 4-H-Pyrazole Byproduct Dehalogenation->Byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.

G Start Problem: Significant Dehalogenation Observed CheckLigand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) Start->CheckLigand ChangeLigand Action: Switch to a bulkier, electron-rich ligand. CheckLigand->ChangeLigand No CheckBase Is the base mild and non-nucleophilic? (e.g., K3PO4, Cs2CO3) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Action: Switch to a milder inorganic base. CheckBase->ChangeBase No CheckTemp Is the reaction run at the lowest effective temperature? CheckBase->CheckTemp Yes ChangeBase->CheckTemp LowerTemp Action: Lower the reaction temperature. CheckTemp->LowerTemp No CheckSolvent Is the solvent aprotic and anhydrous? (e.g., Dioxane, Toluene) CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ChangeSolvent Action: Switch to an anhydrous, aprotic solvent. CheckSolvent->ChangeSolvent No End Problem Minimized CheckSolvent->End Yes ChangeSolvent->End

Caption: General workflow for troubleshooting dehalogenation in cross-coupling reactions.

G Start Select Reaction Components Halide Halide Choice Start->Halide Ligand Ligand Choice Start->Ligand Base Base Choice Start->Base Solvent Solvent Choice Start->Solvent Opt_Iodo 4-Iodopyrazole (High Reactivity) Halide->Opt_Iodo For Sonogashira or if mild conditions needed Opt_Bromo 4-Bromopyrazole (More Stable) Halide->Opt_Bromo For Suzuki or if dehlogenation is high Opt_Bulky Bulky/Electron-Rich (XPhos, SPhos) Accelerates Reductive Elim. Ligand->Opt_Bulky To suppress dehlogenation Opt_Std Standard Ligands (e.g., PPh3) Ligand->Opt_Std Initial screening Opt_MildBase Mild Inorganic (K3PO4, Cs2CO3) Suzuki Base->Opt_MildBase Opt_StrongBase Strong Non-Nucleophilic (KOtBu, NaHMDS) Buchwald-Hartwig Base->Opt_StrongBase Opt_Aprotic Aprotic (Dioxane, Toluene) Minimizes [H] source Solvent->Opt_Aprotic Recommended Opt_Protic Protic (Alcohols) Potential [H] source Solvent->Opt_Protic Use with caution

Caption: Decision flowchart for selecting optimal reaction conditions.

References

reducing homo-coupling in Sonogashira reactions of terminal alkynes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homo-coupling (Glaser coupling) in Sonogashira reactions of terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Sonogashira reactions?

A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1] This undesired process consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of homo-coupling?

A2: The primary causes of homo-coupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also catalyzes this unwanted side reaction.[2][3]

Q3: What are the most effective general strategies to prevent homo-coupling?

A3: The most effective strategies include:

  • Running the reaction under a strictly inert atmosphere: Rigorous exclusion of oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[3]

  • Employing copper-free protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3][4]

  • Optimizing reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homo-coupling.[5]

  • Slow addition of the terminal alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.

Troubleshooting Guide

Issue: Significant amount of homo-coupled diyne byproduct is observed.

Possible Cause Suggested Solution
Presence of Oxygen Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[3] One study demonstrated that using a reducing atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homo-coupling to about 2%.[6][7]
Copper(I) Co-catalyst If the substrate is reactive enough, consider switching to a copper-free Sonogashira protocol.[3][4] If copper is necessary, use the lowest effective concentration of the copper(I) salt.
High Concentration of Terminal Alkyne Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low, steady concentration of the alkyne, favoring the cross-coupling pathway over the second-order homo-coupling reaction.
Inappropriate Ligand Choice The choice of phosphine ligand on the palladium catalyst can influence the extent of homo-coupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[8] It may be necessary to screen different ligands for optimal results.
Suboptimal Base or Solvent The base and solvent system is critical. For copper-free reactions, bases like cesium carbonate are often effective.[3] Amine bases such as triethylamine or piperidine are common, but their choice can impact the reaction outcome.[1][9] Acetonitrile has been found to be a good solvent in certain cases to minimize homo-coupling.[6]
High Reaction Temperature While some less reactive aryl halides require heating, excessively high temperatures can promote side reactions, including homo-coupling.[5] Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Quantitative Data on Reducing Homo-Coupling

The following tables summarize how different reaction parameters can be adjusted to minimize the formation of the homo-coupled product.

Table 1: Effect of Atmosphere on Homo-Coupling

Atmosphere Homo-coupling Yield (%) Cross-coupling Yield (%) Reference
AirConsiderableLower[6]
Nitrogen/ArgonReducedIncreased[3]
Hydrogen/Nitrogen (or Argon)~2Very Good[6][7]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Protocols

Protocol Key Reagents Typical Homo-coupling Reference
Copper-Catalyzed Pd catalyst, Cu(I) co-catalyst, Amine baseCan be significant without strict oxygen exclusion[3]
Copper-Free Pd catalyst, Ligand (e.g., P(t-Bu)3), Base (e.g., Cs2CO3)Generally very low to negligible[4][10]

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature

This protocol is adapted from a general and efficient method for the copper-free Sonogashira coupling of aryl bromides.[10]

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • (AllylPdCl)₂ (2.5 mol %)

  • P(t-Bu)₃ (10 mol %)

  • Base (e.g., DABCO or quinuclidine, 2.0 equiv)

  • Anhydrous and degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, (AllylPdCl)₂, and the phosphine ligand.

  • Add the anhydrous, degassed DMF, followed by the base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with Diminished Homo-Coupling Under a Reducing Atmosphere

This protocol is based on a method that significantly reduces homo-coupling by using a reducing atmosphere.[6]

Materials:

  • Aryl halide (e.g., 4-Bromopyridine hydrochloride, 10 mmol)

  • Terminal alkyne (e.g., 4-ethynyl-N,N-dimethylaniline)

  • PdCl₂(PPh₃)₂ (2 mol %)

  • CuI (1 mol %)

  • Piperidine or Triethylamine (TEA)

  • Acetonitrile (CH₃CN)

  • Hydrogen/Nitrogen gas mixture (e.g., 1:1)

Procedure:

  • Place the aryl halide, palladium catalyst, and CuI in a flask.

  • Degas the flask by evacuating and backfilling with the Hydrogen/Nitrogen gas mixture three times.

  • Add the base (piperidine or TEA).

  • Add the terminal alkyne to the reaction mixture in acetonitrile (previously purged with the H₂/N₂ mixture).

  • Heat the reaction to reflux (e.g., ~80 °C) and stir for the required time (e.g., 8 hours) under the reducing atmosphere.

  • After completion, perform a standard aqueous workup.

  • Purify the product by silica gel chromatography to separate the cross-coupled product from the small amount of homo-coupled byproduct.

Visualizations

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homo-coupling.

Troubleshooting_Workflow Start High Homo-coupling Observed Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Inert_Atmosphere Implement_Inert Implement rigorous degassing and inert gas techniques Inert_Atmosphere->Implement_Inert No Copper_Free Consider a copper-free protocol Inert_Atmosphere->Copper_Free Yes Implement_Inert->Copper_Free Slow_Addition Implement slow addition of the terminal alkyne Copper_Free->Slow_Addition No (Cu required) End Reduced Homo-coupling Copper_Free->End Yes (Cu-free successful) Optimize_Params Optimize other parameters: - Ligand - Base - Solvent - Temperature Optimize_Params->End Slow_Addition->Optimize_Params

Caption: A logical workflow for troubleshooting excessive homo-coupling.

References

catalyst selection for efficient pyrazole Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Suzuki Coupling. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, particularly for synthesizing biaryl compounds that are crucial in pharmaceuticals and materials science.[1][2] When applied to pyrazole scaffolds, specific challenges can arise, including catalyst inhibition and undesired side reactions. This guide will help you navigate these issues.

Catalytic Cycle for Pyrazole Suzuki Coupling

The general mechanism involves a palladium catalyst cycling through three key steps: oxidative addition to the halo-pyrazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the active catalyst.[2]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Pyrazole-X products Products transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex R-B(OR')_2 (Base) product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (Pyrazole-R) reagents Reagents

References

improving solubility of 1-Ethyl-4-iodo-1H-pyrazole for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted pyrazole derivative. While specific quantitative solubility data is not extensively published, based on its structure and data from analogous compounds, it is generally soluble in polar aprotic solvents and chlorinated solvents. Its solubility is expected to be lower in non-polar and protic solvents.

Q2: I am observing precipitation of this compound from my reaction mixture. What could be the cause?

A2: Precipitation can occur due to several factors. The most common reason is exceeding the solubility limit of the compound in the chosen solvent at the reaction temperature. Other possibilities include a change in the solvent composition during the reaction (e.g., formation of a less solubilizing co-product) or a temperature fluctuation. In some cases, a degradation product with lower solubility might be forming.[1]

Q3: Can the solubility of this compound be improved without changing the primary solvent?

A3: Yes, several techniques can enhance solubility. The use of a co-solvent is a common and effective strategy. Additionally, increasing the reaction temperature, if the reaction conditions permit, will generally increase solubility. Physical methods like sonication can also help in dissolving the compound.

Q4: Are there any known incompatibilities or stability issues with certain solvents?

A4: While this compound is generally stable, prolonged exposure to certain conditions should be considered. Protic solvents like methanol and ethanol could potentially lead to solvolysis or facilitate de-iodination under certain conditions, although this is not always the case.[1] It is always recommended to use high-purity, dry solvents, especially for moisture-sensitive reactions like cross-coupling catalysis.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility challenges with this compound in your reactions.

Problem: Poor or Incomplete Dissolution of this compound

Troubleshooting Workflow:

G start Start: Poor Solubility Observed check_solvent Step 1: Evaluate Primary Solvent start->check_solvent is_polar_aprotic Is the solvent polar aprotic (e.g., DMF, DMSO, NMP)? check_solvent->is_polar_aprotic try_polar_aprotic Action: Switch to a recommended polar aprotic solvent. is_polar_aprotic->try_polar_aprotic No consider_cosolvent Step 2: Introduce a Co-solvent is_polar_aprotic->consider_cosolvent Yes try_polar_aprotic->check_solvent heating Step 3: Increase Temperature consider_cosolvent->heating sonication Step 4: Apply Physical Methods heating->sonication protocol_optimization Step 5: Protocol Optimization sonication->protocol_optimization end_success Success: Compound Dissolved protocol_optimization->end_success Issue Resolved end_fail Consult further literature for specific reaction conditions. protocol_optimization->end_fail Issue Persists

Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Estimated Solubility of this compound

The following table provides an estimated qualitative and quantitative solubility profile for this compound in common laboratory solvents at ambient temperature. These values are estimations based on the behavior of structurally similar compounds and should be experimentally verified for precise applications.

SolventSolvent TypePredicted Qualitative SolubilityEstimated Solubility Range (g/L)
Dimethylformamide (DMF)Polar AproticVery Soluble> 100
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 100
N-Methyl-2-pyrrolidone (NMP)Polar AproticVery Soluble> 100
Dichloromethane (DCM)ChlorinatedSoluble50 - 100
ChloroformChlorinatedSoluble50 - 100
Tetrahydrofuran (THF)EtherModerately Soluble20 - 50
1,4-DioxaneEtherModerately Soluble20 - 50
Acetonitrile (ACN)Polar AproticModerately Soluble10 - 30
Ethyl Acetate (EtOAc)EsterSparingly Soluble5 - 15
TolueneAromatic HydrocarbonSparingly Soluble1 - 10
EthanolProticSlightly Soluble< 5
MethanolProticSlightly Soluble< 5
HexanesNon-polarInsoluble< 1
WaterProticInsoluble< 0.1

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility Using a Co-solvent

This protocol outlines the steps for using a co-solvent to enhance the solubility of this compound for a typical cross-coupling reaction.

Experimental Workflow:

G start Start: Prepare Reaction Vessel add_reagents Add this compound and other solid reagents to the reaction vessel. start->add_reagents add_primary_solvent Add the primary reaction solvent (e.g., Toluene, Dioxane). add_reagents->add_primary_solvent observe Observe for complete dissolution at room temperature. add_primary_solvent->observe dissolved Is the solid fully dissolved? observe->dissolved add_cosolvent Add a polar aprotic co-solvent (e.g., DMF, NMP) dropwise while stirring. dissolved->add_cosolvent No proceed Proceed with the addition of other reagents and continue the reaction. dissolved->proceed Yes reobserve Observe for dissolution. add_cosolvent->reobserve redissolved Is the solid fully dissolved? reobserve->redissolved heat Gently heat the mixture (e.g., to 40-50°C) if solids persist and reaction conditions allow. redissolved->heat No redissolved->proceed Yes heat->proceed

Caption: Workflow for using a co-solvent.

Methodology:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and other solid reagents (e.g., catalyst, ligand, base).

  • Add the primary reaction solvent (e.g., 1,4-dioxane, toluene).

  • Stir the mixture at room temperature and observe for complete dissolution.

  • If the solid is not fully dissolved, add a co-solvent such as DMF or NMP dropwise until a homogenous solution is obtained. Start with a small volume (e.g., 5-10% of the total solvent volume).

  • If dissolution is still incomplete and the reaction is to be performed at an elevated temperature, gently warm the mixture while stirring.

  • Once the substrate is fully dissolved, proceed with the addition of any liquid reagents and continue with the reaction as planned.

Protocol 2: Determination of Approximate Solubility

This protocol provides a method for estimating the solubility of this compound in a chosen solvent.

Methodology:

  • Add a measured volume of the selected solvent (e.g., 1.0 mL) to a small vial equipped with a magnetic stir bar.

  • Begin stirring the solvent at a constant, moderate speed at a controlled temperature (e.g., 25 °C).

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

  • Observe for complete dissolution. If the solid dissolves completely, continue adding pre-weighed portions of the compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved after stirring for an extended period, e.g., 1 hour).

  • The approximate solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent.

  • For a more accurate determination, the saturated solution can be filtered, and the concentration of the filtrate can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy against a calibration curve).

References

Technical Support Center: Optimizing Pyrazole Coupling Reactions with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole coupling reactions, with a specific focus on the critical role of phosphine ligands in optimizing these transformations.

Frequently Asked Questions (FAQs)

Q1: My pyrazole coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has low to no yield. What are the likely causes related to the phosphine ligand?

A1: Low or no yield in pyrazole coupling reactions can often be attributed to several factors involving the phosphine ligand:

  • Inappropriate Ligand Choice: Pyrazoles can act as N-heterocyclic inhibitors of the palladium catalyst. Bulky, electron-rich phosphine ligands are often necessary to prevent catalyst deactivation and promote the desired catalytic cycle.[1] Simple, less sterically demanding ligands like triphenylphosphine (PPh₃) may not be effective.

  • Ligand Decomposition: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and moisture. Ensure your ligand is stored under an inert atmosphere and that your reaction is set up using anhydrous, degassed solvents.

  • Incorrect Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in the catalytic cycle. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

Q2: I am observing poor regioselectivity in the C-H arylation of my pyrazole substrate. How can the phosphine ligand influence this?

A2: The phosphine ligand plays a pivotal role in controlling the regioselectivity of pyrazole C-H arylations. The steric and electronic properties of the ligand can direct the arylation to a specific position on the pyrazole ring. For instance, in the direct arylation of some pyrazole systems, the choice of a specific pyrazole-alkyl phosphine ligand can favor arylation at either the C3 or C5 position. It is often observed that the most acidic C-H bond is preferentially functionalized, and the ligand can modulate the accessibility of the catalyst to different sites. Screening a variety of phosphine ligands with different steric profiles (e.g., varying cone angles or percent buried volume) is a key strategy to achieve the desired regioselectivity.

Q3: How do the electronic properties of a phosphine ligand affect the coupling of challenging substrates, such as electron-rich pyrazoles or unreactive aryl chlorides?

A3: The electronic nature of the phosphine ligand is critical for activating challenging substrates.

  • Electron-Donating Ligands: Generally, electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[2]

  • Electron-Withdrawing Ligands: In some cases, particularly in steps like transmetalation, electron-withdrawing ligands can lower the energy barrier. The optimal electronic properties can depend on the specific step of the catalytic cycle that is most challenging for a given substrate combination.

Q4: What are "Buchwald-type" ligands, and why are they often recommended for pyrazole coupling reactions?

A4: Buchwald-type ligands are a class of bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos). They are highly effective in a wide range of cross-coupling reactions, including those involving N-heterocycles like pyrazoles, for several reasons:

  • Steric Bulk: Their large size promotes the formation of monoligated, 14-electron palladium(0) species, which are highly catalytically active. This steric hindrance also helps to prevent the formation of inactive catalyst species.

  • Electron-Richness: The dialkyl- or dicyclohexylphosphino group is highly electron-donating, which, as mentioned, promotes the crucial oxidative addition step.

  • Stability: Many Buchwald ligands are air-stable, making them more convenient to handle than many other reactive phosphine ligands.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product

Possible Cause Troubleshooting Steps
Catalyst Inhibition by Pyrazole Nitrogen * Switch to a bulkier phosphine ligand (e.g., a Buchwald-type ligand like XPhos or SPhos) to sterically shield the palladium center from the pyrazole nitrogen. * Consider protecting the pyrazole N-H group if it is unsubstituted.
Inefficient Oxidative Addition * If using an aryl chloride, switch to a more electron-rich phosphine ligand (e.g., a trialkylphosphine like P(t-Bu)₃ or a bulky biarylphosphine). * Ensure the palladium precursor is effectively reduced to Pd(0) in situ. The use of a pre-catalyst can sometimes be beneficial.
Ligand Oxidation/Decomposition * Use fresh, high-quality phosphine ligand. * Ensure all solvents and reagents are anhydrous and degassed. * Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Incorrect Base/Ligand Combination * The chosen base may not be optimal for the specific ligand. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig). The efficacy of a ligand can be highly dependent on the base used.

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)

Possible Cause Troubleshooting Steps
Catalyst Decomposition * Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. * Lower the reaction temperature, as higher temperatures can sometimes promote catalyst decomposition and side reactions.
Protodeboronation of Boronic Acid (Suzuki) * This is often base-mediated. Consider using a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of stronger bases). * Ensure anhydrous conditions, as water can facilitate this side reaction.
Dehalogenation of the Aryl Halide * This can be caused by β-hydride elimination from certain intermediates. The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Screening ligands may help identify one that favors the desired pathway.

Data Presentation

Table 1: Influence of Pyrazole-Alkyl Phosphine Ligands on Regio- and Chemoselective C-H Arylation of Benzo[b]thiophene with 4-Chlorophenyltriflate

LigandYield (%)Regioselectivity (C2:C3)Chemoselectivity (C-Cl:C-OTf)
L15 95>99:1>99:1
L16 88>99:1>99:1
L17 93>99:1>99:1
L18 82>99:1>99:1
PPh₃ 101:1.21:1.5
P(Cy)₃ 251:1.11:1.3
XPhos 451:1.51:1.8

Data adapted from a study on the direct C-H functionalization of heterocycles. This table illustrates the profound effect of ligand choice on yield, regioselectivity, and chemoselectivity in a model reaction.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-H Arylation of a Heterocycle with a Chloroaryl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide/triflate (1.0 equiv)

  • Heterocycle (1.5-2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOAc) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the base, the aryl halide/triflate, and the heterocycle under a positive flow of the inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Ligand_Properties_Influence cluster_ligand Phosphine Ligand Properties cluster_catalytic_cycle Impact on Catalytic Cycle cluster_outcome Reaction Outcome Steric Bulk Steric Bulk Reductive Elimination Reductive Elimination Steric Bulk->Reductive Elimination Promotes Catalyst Stability Catalyst Stability Steric Bulk->Catalyst Stability Increases Electron-Donating Ability Electron-Donating Ability Oxidative Addition Oxidative Addition Electron-Donating Ability->Oxidative Addition Accelerates Higher Yield Higher Yield Oxidative Addition->Higher Yield Reductive Elimination->Higher Yield Catalyst Stability->Higher Yield Improved Selectivity Improved Selectivity Catalyst Stability->Improved Selectivity

Caption: Influence of phosphine ligand properties on the catalytic cycle and reaction outcome.

Experimental_Workflow start Start: Reaction Setup reagents Add Pd Precursor, Ligand, Base, Aryl Halide, and Pyrazole to Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat to Desired Temperature and Stir for Specified Time solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed pyrazole coupling reaction.

References

effect of base selection on Buchwald-Hartwig amination of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the crucial role of base selection in the Buchwald-Hartwig amination of 4-iodopyrazoles. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Buchwald-Hartwig amination?

A1: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine starting material or the intermediate palladium-amine complex.[1] This generates the corresponding amide anion, which is the active nucleophile that participates in the bond-forming reductive elimination step to yield the desired 4-aminopyrazole product.[2] Strong, non-nucleophilic bases are typically required for this transformation.

Q2: What is a good starting point for base selection in the amination of 4-iodopyrazoles?

A2: For both palladium and copper-catalyzed aminations of 4-iodopyrazoles, potassium tert-butoxide (KOtBu) is a frequently used and effective base.[3][4] It offers strong basicity to facilitate the necessary deprotonation steps in the catalytic cycle. However, the optimal choice can be highly dependent on the specific amine, catalyst system, and solvent used.[1]

Q3: Should I use a palladium or copper catalyst for my 4-iodopyrazole amination?

A3: The choice between palladium and copper is dictated primarily by the structure of your amine coupling partner.

  • Palladium catalysts (e.g., Pd(dba)₂) with appropriate ligands (e.g., tBuDavePhos) are generally more effective for coupling 4-halopyrazoles with aryl amines or alkylamines that lack β-hydrogens .[4]

  • Copper catalysts (e.g., CuI) are often superior for coupling 4-iodopyrazoles with primary and secondary alkylamines that possess β-hydrogens .[3][4] Using a palladium catalyst in these cases can lead to low yields due to a competing side reaction called β-hydride elimination.[4]

Q4: Can I use weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄)?

A4: While strong alkoxide bases like KOtBu are common, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also widely used in Buchwald-Hartwig reactions, particularly when substrates contain base-sensitive functional groups.[5] However, their effectiveness can be lower for less reactive amine substrates, potentially requiring higher temperatures or longer reaction times. For 4-iodopyrazoles, strong bases like KOtBu are most frequently cited for achieving high yields.[3][4]

Troubleshooting Guide

Problem 1: Low or no yield in a palladium-catalyzed amination of 4-iodopyrazole.

Possible CauseSuggested Solution
Inappropriate Catalyst for Amine Type: You are using an alkylamine with β-hydrogens.This is a common issue. The palladium catalyst may be promoting β-hydride elimination. Switch to a copper-catalyzed system. A combination of CuI, a suitable ligand (e.g., 2-isobutyrylcyclohexanone), and KOtBu in a polar solvent like DMF is often effective.[3][4]
Base Degradation or Insufficient Strength: The base (e.g., KOtBu) may have degraded due to moisture exposure, or it may not be strong enough for the specific amine.Use a freshly opened bottle of high-purity base or purchase from a reliable supplier. Ensure all reagents and solvents are anhydrous and that the reaction is set up under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]
Catalyst Inhibition: Iodide, the leaving group from 4-iodopyrazole, can sometimes inhibit palladium catalysts by forming stable, off-cycle palladium-iodide dimer complexes.[6]While 4-iodopyrazoles are highly reactive, if inhibition is suspected, consider using the analogous 4-bromopyrazole, which can be more effective in some Pd-catalyzed systems.[4] This often provides a good balance of reactivity without significant catalyst inhibition.

Problem 2: Significant dehalogenation of the 4-iodopyrazole starting material is observed.

Possible CauseSuggested Solution
High Reactivity of C-I Bond: The carbon-iodine bond is weaker than C-Br or C-Cl bonds, making 4-iodopyrazole more susceptible to side reactions like hydrodehalogenation, especially under forcing conditions.[7][8]1. Lower the reaction temperature: Start with milder conditions (e.g., 80-90 °C) and monitor the reaction progress. 2. Switch to 4-bromopyrazole: If dehalogenation remains a major issue, the corresponding 4-bromopyrazole is often a more stable and reliable substrate for Pd-catalyzed couplings.[4][7]
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can promote decomposition and side reactions.Optimize the reaction time by monitoring starting material consumption via TLC or LC-MS.[3] For slow reactions, increasing catalyst or ligand loading may be more effective than simply increasing the temperature or time.

Problem 3: The amine or pyrazole contains a base-sensitive functional group (e.g., an ester).

Possible CauseSuggested Solution
Hydrolysis or Epimerization: Strong alkoxide bases like KOtBu can hydrolyze esters or cause epimerization of adjacent stereocenters.[9]1. Use a weaker base: Screen milder inorganic bases like Cs₂CO₃ or K₃PO₄. These are often compatible with sensitive functional groups, although reaction optimization (temperature, time, solvent) may be necessary to achieve a good yield.[5] 2. Use a soluble organic base: In some systems, soluble organic bases can be effective and offer milder conditions. However, their use in pyrazole amination is less documented and would require careful screening.[10]

Data Presentation: Catalyst System Performance

The following tables summarize yields for the amination of N-trityl protected 4-halopyrazoles, illustrating the complementary nature of palladium and copper catalyst systems.

Table 1: Palladium-Catalyzed Amination of 4-Bromo-1-tritylpyrazole [3] (This system is generally preferred for amines lacking β-hydrogens)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902460
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902467
3AdamantylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902490
4tert-ButylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902453

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole [3] (This system is effective for amines that possess β-hydrogens)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AllylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002472
2PyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002443
3PiperidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002421
4MorpholineCuI (20)2-isobutyrylcyclohexanone (40)KOtBuDMF1002422

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Always wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Palladium-Catalyzed Amination [3] (Suitable for amines lacking β-hydrogens, such as morpholine or bulky primary amines)

  • To an oven-dried Schlenk tube or microwave vial, add the 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Via syringe, add the anhydrous, degassed solvent (e.g., xylene), followed by the amine (1.5-2.0 equiv).

  • Seal the vessel tightly and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Amination [3][4] (Suitable for primary and secondary alkylamines containing β-hydrogens)

  • In an oven-dried Schlenk tube, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Add the ligand (e.g., 2-isobutyrylcyclohexanone, 40 mol%) and the amine (1.5-2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 24 hours or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visual Guides

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Add solids: 4-Iodopyrazole Catalyst (Pd or Cu) Ligand (if solid) Base (e.g., KOtBu) p2 Evacuate & Backfill with Argon (3x) p1->p2 p3 Add liquids: Anhydrous Solvent Amine Ligand (if liquid) p2->p3 r1 Heat with Stirring (e.g., 90-120 °C) p3->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Cool to RT Quench with Water r2->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 end end w4->end Final Product Troubleshooting start Low Yield with 4-Iodopyrazole + Pd Catalyst amine_q Does the amine have β-hydrogens? start->amine_q switch_cu High chance of β-hydride elimination. Switch to a CuI-based catalyst system. Use KOtBu as base in DMF. amine_q->switch_cu Yes dehalogenation_q Is significant dehydroiodination observed? amine_q->dehalogenation_q No switch_br C-I bond is too reactive. Switch to 4-bromopyrazole as the starting material. dehalogenation_q->switch_br Yes base_q Is the base (KOtBu) fresh and handled under inert conditions? dehalogenation_q->base_q No replace_base Base may be inactive. Use a fresh, anhydrous supply of KOtBu. base_q->replace_base No optimize Continue optimizing Pd-catalyzed conditions (ligand, temp, solvent). base_q->optimize Yes

References

Validation & Comparative

Reactivity Face-Off: 1-Ethyl-4-iodo-1H-pyrazole vs. 1-Ethyl-4-bromo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among these, the pyrazole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] The strategic introduction of substituents at the C4-position of the pyrazole ring is a common and effective approach to modulate the pharmacological properties of lead compounds. This is frequently achieved through palladium-catalyzed cross-coupling reactions, where the choice of the halide on the pyrazole substrate is a critical determinant of reaction efficiency and outcome.

This guide provides an objective, data-driven comparison of the reactivity of two key building blocks: 1-Ethyl-4-iodo-1H-pyrazole and 1-Ethyl-4-bromo-1H-pyrazole. We will delve into their performance in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

The Reactivity Principle: A Tale of Two Halogens

The fundamental difference in reactivity between this compound and its bromo counterpart lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond.[3][4] This translates to a lower activation energy for the oxidative addition of a palladium(0) catalyst to the C-I bond, which is often the rate-determining step in the catalytic cycle.[5][6]

Consequently, the general order of reactivity for these 4-halopyrazoles is:

This compound > 1-Ethyl-4-bromo-1H-pyrazole

This enhanced reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-derivative.[7] However, this heightened reactivity is a double-edged sword. In some instances, particularly in Suzuki-Miyaura coupling, the iodo-pyrazole can be more susceptible to side reactions such as dehalogenation, which can lead to the formation of the undesired 1-ethyl-1H-pyrazole byproduct and consequently, lower yields of the desired coupled product.[3][4] In contrast, the greater stability of the C-Br bond in 1-Ethyl-4-bromo-1H-pyrazole can sometimes lead to cleaner reactions and higher isolated yields, albeit under more forcing conditions.[3][4]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-iodo- and 4-bromo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data presented is a synthesis of literature reports on analogous pyrazole systems and provides a general expectation of reactivity and yield.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound1-Ethyl-4-bromo-1H-pyrazoleRemarks
General Reactivity HigherLowerThe weaker C-I bond facilitates faster oxidative addition.[7]
Typical Yields Moderate to High (70-95%)High (80-95%)Iodo-pyrazoles can be prone to dehalogenation, potentially lowering yields.[3][4] Bromo-pyrazoles often provide a better balance of reactivity and stability.[3]
Reaction Conditions Milder (e.g., lower temperatures, shorter times)More Forcing (e.g., higher temperatures, longer times)May require more active catalyst systems with bulky, electron-rich ligands for the bromo-pyrazole.[3]

Table 2: Sonogashira Coupling

FeatureThis compound1-Ethyl-4-bromo-1H-pyrazoleRemarks
General Reactivity HigherLowerThe reactivity order of I > Br is consistently observed in Sonogashira couplings.[7]
Typical Yields High (85-98%)Moderate to High (70-90%)Iodo-pyrazoles are generally the preferred substrate for this transformation, providing high yields under mild conditions.[7][8]
Reaction Conditions Milder (often room temperature)May require elevated temperaturesLess reactive aryl bromides may necessitate higher temperatures to achieve good conversion.[2]

Table 3: Buchwald-Hartwig Amination

FeatureThis compound1-Ethyl-4-bromo-1H-pyrazoleRemarks
General Reactivity Catalyst DependentCatalyst DependentReactivity is highly dependent on the chosen catalyst system (Palladium vs. Copper).[3]
Typical Yields (Pd-catalyzed) LowerHighest (60-90%)For Pd-catalyzed amination with amines lacking β-hydrogens, the bromo-pyrazole is often more effective.[3][9]
Typical Yields (Cu-catalyzed) HighestLowerFor CuI-mediated amination of alkylamines with β-hydrogens, the iodo-pyrazole is the substrate of choice.[3][9]
Reaction Conditions VariedVariedConditions are tailored based on the amine coupling partner and the catalyst system employed.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions adapted from literature procedures for analogous 4-halopyrazoles.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-bromo-1H-pyrazole

Materials:

  • 1-Ethyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add 1-Ethyl-4-bromo-1H-pyrazole, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst.

  • To the solid mixture, add anhydrous 1,4-dioxane and degassed water via syringe (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Sonogashira Cross-Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous solvent (e.g., THF or DMF)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 equiv)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 3: Buchwald-Hartwig Amination of 4-Halo-1H-pyrazoles

A. Palladium-Catalyzed Amination (for amines lacking β-hydrogens, favoring 4-bromo-pyrazole):

Materials:

  • 1-Ethyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 1-Ethyl-4-bromo-1H-pyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation can also be employed.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[9][11]

B. Copper-Catalyzed Amination (for amines with β-hydrogens, favoring 4-iodo-pyrazole):

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[9]

Visualizing Reactivity and Workflow

G Relative Reactivity in Palladium-Catalyzed Cross-Coupling cluster_reactivity Reactivity Trend cluster_factors Governing Factors Iodo This compound Bromo 1-Ethyl-4-bromo-1H-pyrazole Iodo->Bromo Decreasing Reactivity Oxidative_Addition Rate of Oxidative Addition (I > Br) Iodo->Oxidative_Addition Favors Bromo->Oxidative_Addition Less Favorable Bond_Strength C-X Bond Strength (I < Br) Bond_Strength->Oxidative_Addition

Caption: Relative reactivity of 4-iodo- and 4-bromo-1H-pyrazoles.

G General Workflow for Palladium-Catalyzed Cross-Coupling Start Start: 4-Halo-1-ethyl-1H-pyrazole + Coupling Partner Reaction_Setup Reaction Setup: - Inert Atmosphere - Solvent - Base Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Pd(0) Precatalyst - Ligand Reaction_Setup->Catalyst_Addition Heating Heating & Monitoring (TLC/LC-MS) Catalyst_Addition->Heating Workup Aqueous Workup: - Quenching - Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 4-Substituted-1-ethyl-1H-pyrazole Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

G Decision Logic: Iodo- vs. Bromo-pyrazole Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Buchwald Buchwald-Hartwig Start->Buchwald Use_Bromo Use 1-Ethyl-4-bromo-1H-pyrazole Suzuki->Use_Bromo Higher Yields, Less Dehalogenation Use_Iodo Use this compound Sonogashira->Use_Iodo Higher Reactivity, Milder Conditions Check_Amine Check Amine Type Buchwald->Check_Amine No_beta_H No β-Hydrogens Check_Amine->No_beta_H Pd-catalyzed Has_beta_H Has β-Hydrogens Check_Amine->Has_beta_H Cu-catalyzed No_beta_H->Use_Bromo Has_beta_H->Use_Iodo

Caption: A decision-making guide for selecting the optimal halopyrazole.

Conclusion

The choice between this compound and 1-Ethyl-4-bromo-1H-pyrazole is a nuanced one, guided by the specific requirements of the desired transformation. The iodo-derivative offers the advantage of higher reactivity, often enabling milder conditions and faster reactions, making it particularly well-suited for Sonogashira couplings and copper-catalyzed Buchwald-Hartwig aminations. However, for the widely employed Suzuki-Miyaura reaction, the greater stability of the bromo-analogue can mitigate the risk of dehalogenation, frequently leading to higher and more reliable yields. For palladium-catalyzed Buchwald-Hartwig aminations, the bromo-pyrazole also appears to be the more effective substrate. Ultimately, a careful consideration of the reaction type, desired yield, and economic factors will inform the optimal choice of this critical pyrazole building block in the pursuit of novel chemical entities.

References

A Comparative Guide to Palladium Catalysts for 1-Ethylpyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a cornerstone in the development of novel therapeutics and advanced materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to introduce a wide array of substituents onto the pyrazole ring. This guide provides a comprehensive comparison of palladium catalysts for two of the most powerful C-C and C-N bond-forming reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination of 1-ethylpyrazole derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds on the 1-Ethylpyrazole Scaffold

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between a halide and an organoboron compound. For 1-ethylpyrazole derivatives, this reaction is instrumental in synthesizing biaryl and vinyl-substituted pyrazoles, which are common motifs in biologically active molecules. The choice of the palladium catalyst and reaction conditions is critical for achieving high yields and accommodating a broad range of functional groups.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 1-ethyl-4-halopyrazole derivatives with various boronic acids. This data, compiled from studies on analogous pyrazole systems, serves as a valuable guide for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O906-121-Ethyl-4-iodo-5-methyl-1H-pyrazoleArylboronic acidsGood to High
Pd(dppf)Cl₂dppfK₂CO₃DME8024-Iodo-1H-pyrazole derivativeArylboronic acidsHigh
Pd(OAc)₂SPhosK₃PO₄Toluene100164-Iodo-1H-pyrazole derivativeArylboronic acidsHigh
Pd/H-MOR-Na₂CO₃Ethanol/H₂O8014-Iodoanisole (analogous aryl halide)Phenylboronic acidHigh

Buchwald-Hartwig Amination: Constructing C-N Linkages on 1-Ethylpyrazoles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[1] For 1-ethylpyrazoles, this reaction provides a direct route to 4-aminopyrazole derivatives, which are key pharmacophores in many kinase inhibitors.[2] The success of this transformation is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[3]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The selection of the optimal palladium catalyst for the Buchwald-Hartwig amination of 1-ethyl-4-halopyrazoles is contingent on the nature of the amine coupling partner. The following table provides a comparison of catalyst systems for the amination of analogous 4-halopyrazole substrates.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(dba)₂tBuDavePhosKOtBuXylene90-12012-244-Bromo-1-tritylpyrazoleMorpholine67
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes (general)Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110Not specifiedHaloarenes (general)Various AminesHigh
Pd-precatalysttBuBrettPhosLHMDS1,4-DioxaneRT-10012-244-Bromo-1H-pyrazoleAnilinesModerate to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Ethyl-4-iodopyrazole

This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[3]

Materials:

  • 1-Ethyl-4-iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 1-ethyl-4-iodopyrazole derivative, arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Ethyl-4-bromopyrazole

This protocol is a generalized procedure based on common literature practices for the amination of 4-halopyrazoles.[2]

Materials:

  • 1-Ethyl-4-bromopyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)₂ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Potassium tert-butoxide (KOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or xylene

  • Schlenk tube or microwave vial and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or in a Schlenk tube under an inert gas, combine the 1-ethyl-4-bromopyrazole derivative, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 90-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Palladium-Catalyzed 1-Ethylpyrazole Coupling

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of a 1-ethyl-4-halopyrazole.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1-Ethyl-4-halopyrazole, Coupling Partner, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Product Characterization

Caption: General experimental workflow for palladium-catalyzed 1-ethylpyrazole coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂-R] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R-B(OR)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Pyrazole Alkynylation: Exploring Alternatives to the Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Sonogashira coupling has been a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly for the alkynylation of heterocycles like pyrazoles. However, the method's reliance on a dual palladium and copper catalytic system, and often stringent reaction conditions, has prompted the development of alternative strategies. This guide provides a comparative overview of contemporary methods for pyrazole alkynylation, offering researchers, scientists, and drug development professionals a practical resource for selecting the most suitable approach for their synthetic needs.

At a Glance: Comparing Alkynylation Methodologies

The following table summarizes the key features of the Sonogashira coupling and its emerging alternatives, providing a clear comparison of their respective advantages and limitations.

MethodCatalyst SystemKey FeaturesTypical YieldsScope & Limitations
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine baseWell-established, broad substrate scope.Generally highRequires anhydrous/anaerobic conditions; potential for alkyne homocoupling (Glaser coupling); removal of metal residues can be challenging.[1][2]
Copper-Catalyzed Alkynylation of Azoalkenes Cu(I) salt (e.g., CuI·¾DMS), Organic base (e.g., iPr₂NEt)Umpolung approach; forms polysubstituted pyrazoles; good functional group tolerance.[3][4]37-85%[3][5]Starts from α-halohydrazones, not pre-formed pyrazoles; requires a subsequent cyclization step.
Copper-Catalyzed N-Alkynylation Cu(I) or Cu(II) catalyst, BaseDirect alkynylation of the pyrazole nitrogen.Moderate to highRegioselectivity can be an issue with unsymmetrically substituted pyrazoles.[6]
Palladium-Catalyzed C-H Alkynylation Pd catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., Cu(OAc)₂)Direct functionalization of C-H bonds, avoiding pre-functionalization.Moderate to highOften requires directing groups for regioselectivity; can require higher temperatures.[7][8]
Metal-Free Alkynylation Acid or base catalysisAvoids transition metal contamination; mild conditions.Good to excellentSubstrate scope may be more limited; often involves multi-step one-pot procedures.[9]

Reaction Pathways: A Visual Comparison

The following diagrams illustrate the fundamental mechanistic differences between the Sonogashira coupling and its key alternatives.

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡C-R Oxidative_Addition->Transmetalation R-C≡C-Cu Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Cu(I)X Cu(I)X Transmetalation->Cu(I)X Pd cycle Reductive_Elimination->Pd(0) Product Ar-C≡C-R Reductive_Elimination->Product Alkyne_Coordination R-C≡C-Cu Cu(I)X->Alkyne_Coordination R-C≡C-H, Base Alkyne_Coordination->Transmetalation

Fig. 1: Simplified Sonogashira Coupling Mechanism.

Copper_Catalyzed_Azoalkene_Alkynylation Halohydrazone α-Halohydrazone Azoalkene Azoalkene Intermediate Halohydrazone->Azoalkene Base Michael_Addition Cu(I)-catalyzed Michael Addition Azoalkene->Michael_Addition R-C≡C-H, Cu(I) Alkynyl_Hydrazone α-Alkynyl-substituted Hydrazone Michael_Addition->Alkynyl_Hydrazone Cyclization Cyclization (e.g., AcOH) Alkynyl_Hydrazone->Cyclization Pyrazole Polysubstituted Pyrazole Cyclization->Pyrazole Pd_Catalyzed_CH_Alkynylation Pyrazole Pyrazole CH_Activation C-H Activation (Pd catalyst) Pyrazole->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Coupling Oxidative Coupling with Alkyne Palladacycle->Oxidative_Coupling R-C≡C-H, Oxidant Alkynylated_Intermediate Alkynylated Pd Intermediate Oxidative_Coupling->Alkynylated_Intermediate Reductive_Elimination Reductive Elimination Alkynylated_Intermediate->Reductive_Elimination Alkynylated_Pyrazole Alkynylated Pyrazole Reductive_Elimination->Alkynylated_Pyrazole

References

Validating the Purity of Kinase Inhibitors Derived from 1-Ethyl-4-iodo-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] 1-Ethyl-4-iodo-1H-pyrazole, a readily functionalized building block, is a valuable starting material for the synthesis of a diverse range of these inhibitors. Its utility stems from the reactivity of the carbon-iodine bond in pivotal cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl moieties crucial for kinase active site binding.[3] This guide provides a comparative framework for validating the purity of kinase inhibitors synthesized from this precursor, offering insights into potential impurities and outlining detailed experimental protocols for their detection and quantification.

Comparing Synthetic Precursors for Kinase Inhibitor Synthesis

While this compound is an excellent substrate for cross-coupling reactions due to the high reactivity of the C-I bond, alternative halogenated pyrazoles can also be employed. The choice of starting material can influence reaction conditions, yield, and the impurity profile of the final kinase inhibitor.

Starting MaterialRelative Reactivity in Cross-CouplingPotential AdvantagesPotential Disadvantages & Common Impurities
This compound HighMilder reaction conditions, often leading to higher yields and faster reaction times.[4]More susceptible to side reactions like homocoupling of the alkyne partner in Sonogashira reactions if conditions are not rigorously controlled. Potential for residual iodine-containing starting material.[5]
1-Ethyl-4-bromo-1H-pyrazole MediumGood balance between reactivity and stability. Generally less expensive than iodo-derivatives.Requires more forcing reaction conditions (higher temperatures, stronger bases) which can lead to more degradation products. Potential for debromination and formation of the corresponding des-bromo pyrazole.
1-Ethyl-4-chloro-1H-pyrazole LowMost cost-effective starting material.Requires highly active catalyst systems and harsh reaction conditions, which can lead to a wider range of impurities and lower yields. Significant amounts of starting material may remain unreacted.[6]

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is essential for the robust validation of kinase inhibitor purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and impurity identification.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of a pyrazole-based kinase inhibitor.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Methanol (for sample preparation)

  • The synthesized kinase inhibitor

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the kinase inhibitor in methanol to a final concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a working concentration of 50-100 µg/mL.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the kinase inhibitor (e.g., 254 nm).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of all detected signals. The purity of the kinase inhibitor is calculated as the percentage of the main peak area relative to the total peak area of all components.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight of the target compound and identifying potential impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • A compatible HPLC system and column as described above.

Procedure:

  • Perform the HPLC separation as outlined in the previous protocol.

  • The column eluent is directly introduced into the ESI-MS source.

  • MS Parameters:

    • Ionization Mode: Positive ESI is typically used for nitrogen-containing heterocyclic compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the kinase inhibitor and potential impurities (e.g., 100-1000 m/z).

    • Capillary Voltage and Cone Voltage: Optimize for the specific compound to achieve good ionization and minimize fragmentation.

  • Data Analysis:

    • Confirm the identity of the main peak by its mass-to-charge ratio ([M+H]⁺).

    • Analyze the mass spectra of minor peaks to tentatively identify impurities. Common impurities from Suzuki-Miyaura reactions include homocoupled products of the boronic acid and debrominated or deiodinated starting materials.[10] For Sonogashira couplings, alkyne homocoupling (Glaser coupling) is a common side product.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed structural information, confirming the correct regiochemistry of the cross-coupling reaction and the overall structure of the kinase inhibitor.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Purified kinase inhibitor (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the purified kinase inhibitor in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key signals to verify include the pyrazole ring protons, the ethyl group protons, and the protons of the coupled moiety. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Confirm the presence of all expected carbon signals.

  • 2D NMR (COSY, HSQC, HMBC):

    • If the structure is complex or ambiguous, two-dimensional NMR experiments can be used to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations).[11]

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with expected values for the target structure. The absence of signals corresponding to starting materials or plausible side-products is a strong indicator of high purity.[12]

Visualizing Key Processes

To aid in the understanding of the context and methodologies, the following diagrams illustrate a relevant signaling pathway, the experimental workflow for purity validation, and a logical comparison of synthetic routes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Extracellular_Signal Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., JAK) Receptor_Kinase->Downstream_Kinase activates STAT STAT Downstream_Kinase->STAT phosphorylates ADP ADP Downstream_Kinase->ADP STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Kinase_Inhibitor->Downstream_Kinase inhibits ATP ATP ATP->Downstream_Kinase experimental_workflow Synthesis Synthesis of Kinase Inhibitor from This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR Purity_Check Quantitative Purity > 95%? HPLC->Purity_Check Identity_Check Correct Molecular Weight? LCMS->Identity_Check Structure_Check Correct Structure? NMR->Structure_Check Purity_Check->Identity_Check Yes Fail Further Purification/ Resynthesis Required Purity_Check->Fail No Identity_Check->Structure_Check Yes Identity_Check->Fail No Pass Pure Compound Validated Structure_Check->Pass Yes Structure_Check->Fail No logical_comparison Start_Node Choice of Starting Material Iodo_Pyrazole This compound + High Reactivity + Milder Conditions - Higher Cost - Potential for Homocoupling Start_Node->Iodo_Pyrazole Bromo_Pyrazole 1-Ethyl-4-bromo-1H-pyrazole + Moderate Reactivity + Good Availability - Harsher Conditions - Potential for Debromination Start_Node->Bromo_Pyrazole Suzuki Suzuki-Miyaura Coupling Iodo_Pyrazole->Suzuki Sonogashira Sonogashira Coupling Iodo_Pyrazole->Sonogashira Bromo_Pyrazole->Suzuki Bromo_Pyrazole->Sonogashira Final_Product Final Kinase Inhibitor Suzuki->Final_Product Sonogashira->Final_Product

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Aryl-1-ethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aryl-1-ethylpyrazoles is a critical step in the development of a wide range of pharmaceutical compounds. The pyrazole moiety is a well-established pharmacophore, and the introduction of an aryl group at the 4-position allows for the fine-tuning of biological activity. Among the various synthetic methods available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are the most prominent. This guide provides an objective, data-driven comparison of these two powerful methods for the synthesis of 4-aryl-1-ethylpyrazoles, offering insights into their respective advantages and limitations.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove from the reaction mixture

The Suzuki-Miyaura Coupling: The Workhorse of Arylation

The Suzuki-Miyaura coupling has become a go-to method for C-C bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its reagents and byproducts. The reaction typically involves the coupling of a 4-halo-1-ethylpyrazole (iodide or bromide) with an arylboronic acid in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)2 + Base pd_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Data for Suzuki Coupling in 4-Arylpyrazole Synthesis

The following table summarizes representative data for the Suzuki coupling of 4-halopyrazoles with various arylboronic acids. While specific data for 1-ethylpyrazole is limited in readily available literature, the data for closely related 1-methyl and unprotected pyrazoles provide a strong indication of expected performance.

4-HalopyrazoleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.185[1]
4-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.1292[1]
4-BromopyrazolePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002486[2]
4-Bromopyrazole4-Tolylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002481[2]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃EtOH/H₂O135 (MW)0.6789[3]
Experimental Protocol: Suzuki Coupling of 4-Bromo-1-ethylpyrazole

This protocol is adapted from established procedures for the Suzuki coupling of 4-bromopyrazoles.[2]

Materials:

  • 4-Bromo-1-ethylpyrazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 precatalyst (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-1-ethylpyrazole, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Seal the tube with a septum and purge with argon for 10-15 minutes.

  • Add the anhydrous dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethylpyrazole.

The Stille Coupling: A Robust Alternative with Broader Functional Group Tolerance

The Stille coupling offers a powerful alternative to the Suzuki reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling or when the corresponding boronic acid is unstable. The reaction pairs a 4-halo-1-ethylpyrazole with an organostannane, which are known for their stability and high functional group tolerance.[4]

Catalytic Cycle of the Stille Coupling

Stille_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-SnR'3 pd_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling.

Experimental Data for Stille Coupling in Arylation of Heterocycles
Aryl BromideSuzuki Yield (%)Stille Yield (%)
4-Bromoanisole (electron-rich)9590
1-Bromo-4-nitrobenzene (electron-deficient)8089
1-Bromo-2-isopropylbenzene (sterically hindered)6086
4-Bromobenzaldehyde5980
Methyl 4-bromobenzoate3991
2-Bromothiophene5790
3-Bromothiophene6694
2-Bromofuran4588
3-Bromofuran4889

This data suggests that for electron-rich and some electron-deficient aryl bromides, Suzuki coupling can be slightly higher yielding. However, for sterically hindered substrates and those containing coordinating functional groups (aldehydes, esters, heterocycles), the Stille coupling often provides significantly better yields.[5]

Experimental Protocol: Stille Coupling of 4-Iodo-1-ethylpyrazole

This generalized protocol is based on standard procedures for Stille couplings of aryl halides.[6][7]

Materials:

  • 4-Iodo-1-ethylpyrazole (1.0 mmol)

  • Aryltributylstannane (1.1 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-1-ethylpyrazole and Pd(PPh₃)₄.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the anhydrous and degassed toluene via syringe.

  • Add the aryltributylstannane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethylpyrazole.

Head-to-Head Comparison and Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling for the synthesis of 4-aryl-1-ethylpyrazoles is not always straightforward and depends on several factors.

Decision-Making Workflow

Decision_Workflow start Start: Synthesis of 4-Aryl-1-ethylpyrazole toxicity Is toxicity of tin reagents a major concern? start->toxicity boronic_acid Is the required arylboronic acid stable and commercially available? toxicity->boronic_acid No suzuki Use Suzuki Coupling toxicity->suzuki Yes functional_groups Does the substrate contain base-sensitive or strongly coordinating functional groups? boronic_acid->functional_groups Yes stille Use Stille Coupling boronic_acid->stille No functional_groups->suzuki No functional_groups->stille Yes

References

assessing the efficiency of different phosphine ligands in pyrazole arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed N-arylation of pyrazoles, a cornerstone of modern synthetic chemistry, is pivotal in the synthesis of a vast array of pharmaceuticals and functional materials. The success of this transformation is critically dependent on the choice of phosphine ligand, which governs the catalytic activity, substrate scope, and overall efficiency of the reaction. This guide provides an objective comparison of the performance of various phosphine ligands in pyrazole arylation, supported by experimental data, to facilitate informed ligand selection for your research endeavors.

Performance Comparison of Phosphine Ligands

The efficiency of a phosphine ligand in the N-arylation of pyrazoles is influenced by a combination of steric and electronic factors. Bulky, electron-rich ligands are often required to promote the challenging C-N bond formation. Below is a summary of the performance of several commonly employed phosphine ligands in the palladium-catalyzed arylation of pyrazoles.

LigandPyrazole SubstrateAryl Halide/TriflateBaseSolventTemp (°C)Time (h)Yield (%)Reference
tBuBrettPhos 3-Trimethylsilylpyrazole4-Tolyl triflateK₂CO₃1,4-Dioxane1001895[1]
tBuBrettPhos 3-Trimethylsilylpyrazole2-Tolyl triflateK₂CO₃1,4-Dioxane1001894[1]
tBuBrettPhos 3-Trimethylsilylpyrazole4-Methoxyphenyl triflateK₂CO₃1,4-Dioxane1001896[1]
tBuBrettPhos 3-Phenylpyrazole4-Tolyl triflateK₂CO₃1,4-Dioxane1001885[1]
tBuBrettPhos 4-Bromo-1H-pyrazoleAnilineLHMDS1,4-Dioxane1001875[2]
XPhos 1-Phenyl-1H-pyrazol-5-amine4-ChlorotolueneKOHToluene1102485
XPhos 1-Phenyl-1H-pyrazol-5-amine4-ChloroanisoleKOHToluene1102482
RuPhos 4-Bromo-1H-pyrazoleAnilineLHMDS1,4-Dioxane10018<10[2]
PPh₃ 4-Bromo-1H-pyrazoleAnilineLHMDS1,4-Dioxane10018<5[2]

Experimental Protocols

Below are representative experimental protocols for the palladium-catalyzed N-arylation of pyrazoles. It is important to note that optimal conditions are highly dependent on the specific substrates and phosphine ligand employed.

General Procedure for N-Arylation of Pyrazoles with Aryl Triflates using tBuBrettPhos

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos

  • Pyrazole derivative

  • Aryl triflate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add the pyrazole derivative (1.2 mmol) and the aryl triflate (1.0 mmol).

  • Add anhydrous 1,4-dioxane (2.0 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.[1]

General Procedure for N-Arylation of Bromopyrazoles with Amines using tBuBrettPhos Precatalyst

Materials:

  • [(tBuBrettPhos)Pd(allyl)]OTf precatalyst

  • Bromopyrazole derivative

  • Amine

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an inert atmosphere glovebox, add the bromopyrazole (0.5 mmol), the amine (0.6 mmol), and the [(tBuBrettPhos)Pd(allyl)]OTf precatalyst (0.01 mmol, 2 mol%) to a reaction vial.

  • Add anhydrous 1,4-dioxane (1.0 mL).

  • Add a 1.0 M solution of LHMDS in THF (0.75 mL, 0.75 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Ligand Efficiency Assessment Workflow

The following diagram illustrates a general workflow for the systematic evaluation of phosphine ligand efficiency in pyrazole arylation.

Ligand_Screening_Workflow A Define Reaction Parameters (Pyrazole, Aryl Halide, Base, Solvent, Temperature) C High-Throughput Experimentation (Parallel Synthesis Setup) A->C B Select Phosphine Ligand Portfolio (e.g., Buchwald, CataCXium, Josiphos ligands) B->C D Reaction Execution and Monitoring (e.g., LC-MS, GC-MS for conversion) C->D E Product Isolation and Yield Determination D->E F Data Analysis and Comparison (Yield, TON, TOF) E->F G Optimal Ligand Identification F->G H Scale-up and Process Optimization G->H

Caption: A general workflow for screening and identifying optimal phosphine ligands for pyrazole arylation.

References

A Comparative Analysis of Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has been widely adopted in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] A key decision in designing a Sonogashira coupling is the inclusion or exclusion of a copper(I) cocatalyst. This guide provides a comparative analysis of copper-free and copper-cocatalyzed Sonogashira reactions, with a specific focus on their application to iodopyrazole substrates, which are important scaffolds in medicinal chemistry.

The Role of Copper in the Sonogashira Reaction

In the traditional Sonogashira reaction, a palladium catalyst facilitates the cross-coupling, while a copper(I) salt, typically copper(I) iodide (CuI), acts as a cocatalyst.[2] The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex.[5] Subsequent reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[5] The use of a copper cocatalyst is known to increase the reaction rate and allows for milder reaction conditions.[2]

However, the presence of copper is not without its drawbacks. The primary side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which leads to the formation of undesirable diynes.[1] This side reaction can reduce the yield of the desired product and complicate purification. Furthermore, the toxicity of copper can be a concern, especially in the synthesis of active pharmaceutical ingredients (APIs), where stringent limits on residual metals are required.[6]

These disadvantages have spurred the development of copper-free Sonogashira protocols.[1][4] In these systems, the palladium catalyst alone mediates the reaction. The mechanism is thought to involve the direct reaction of the palladium complex with the alkyne.[5] While this avoids the issues associated with copper, copper-free reactions may require higher temperatures, stronger bases, or more specialized ligands to achieve comparable efficiency to their copper-cocatalyzed counterparts.[1]

Comparative Performance with Iodopyrazoles

Iodopyrazoles are highly reactive coupling partners in Sonogashira reactions due to the relatively weak C-I bond, which facilitates faster oxidative addition to the palladium catalyst compared to bromopyrazoles or chloropyrazoles.[7] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.[7]

Table 1: Quantitative Comparison of Catalytic Systems

ParameterCopper-Cocatalyzed SonogashiraCopper-Free Sonogashira
Catalyst Loading
Palladium CatalystTypically 1-5 mol%Typically 1-5 mol% (can be higher in some cases)
Copper CocatalystTypically 2-10 mol%Not Applicable
Reaction Conditions
TemperatureOften room temperature to moderate heating (40-80 °C)Often requires higher temperatures (60-120 °C)
Reaction TimeGenerally fasterCan be slower
Outcome
YieldGenerally highCan be high, but may be more substrate-dependent
Side ReactionsProne to Glaser homocoupling of the alkyneAvoids Glaser coupling, but other side reactions like dehalogenation can occur[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of 4-Iodopyrazole[7]

This protocol is a representative example of a copper-cocatalyzed Sonogashira reaction.

Materials:

  • 4-Iodopyrazole

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (or similar Pd catalyst)

  • CuI

  • Solvent/base such as triethylamine or DMF

Procedure:

  • To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the solvent/base (e.g., triethylamine).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkynylpyrazole.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Iodide

This protocol is a generalized procedure for a copper-free Sonogashira reaction, adaptable for iodopyrazoles. Specific conditions, particularly the choice of ligand and base, can be critical for success.

Materials:

  • Iodopyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA)

  • Anhydrous solvent (e.g., DMF, dioxane, toluene)

Procedure:

  • In a reaction vessel, combine the iodopyrazole (1.0 mmol), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.2-1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Methodologies

To further clarify the workflows and the catalytic cycles, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Iodopyrazole, Alkyne, Catalyst(s), Base inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench Reaction extract Aqueous Work-up/ Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

G cluster_copper Copper-Cocatalyzed cluster_copper_free Copper-Free pd_cycle_cu Pd(0)/Pd(II) Cycle transmetalation Transmetalation (Cu -> Pd) pd_cycle_cu->transmetalation cu_cycle Cu(I) Acetylide Formation cu_cycle->transmetalation side_reaction Glaser Homocoupling cu_cycle->side_reaction reductive_elim_cu Reductive Elimination transmetalation->reductive_elim_cu product_cu Product reductive_elim_cu->product_cu pd_cycle_free Pd(0)/Pd(II) Cycle alkyne_activation Direct Alkyne Activation by Pd Complex pd_cycle_free->alkyne_activation reductive_elim_free Reductive Elimination alkyne_activation->reductive_elim_free product_free Product reductive_elim_free->product_free

Caption: Comparison of catalytic pathways.

Conclusion

The choice between a copper-free and a copper-cocatalyzed Sonogashira reaction for the alkynylation of iodopyrazoles depends on the specific requirements of the synthesis.

The copper-cocatalyzed method is often faster and proceeds under milder conditions, which can be advantageous for sensitive substrates.[2] However, the potential for Glaser homocoupling and the need to remove the copper cocatalyst are significant considerations, particularly in pharmaceutical applications.[1][6]

The copper-free approach eliminates the risk of Glaser coupling and simplifies purification by avoiding the use of a toxic metal cocatalyst.[4] This method aligns well with the principles of green chemistry. The trade-off may be the need for higher reaction temperatures, longer reaction times, and careful optimization of the ligand and base to achieve high yields.

For iodopyrazoles, their high reactivity may allow for milder conditions even in copper-free systems, making this a particularly attractive avenue for exploration. Ultimately, the optimal conditions should be determined empirically for each specific substrate combination.

References

Structural Elucidation of 1-Ethyl-4-iodo-1H-pyrazole: A Comparative Guide to NMR and MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the structural validation of 1-Ethyl-4-iodo-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The structural confirmation of this compound is paramount for its use in synthesizing novel pharmaceutical agents. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a comparative analysis with related structures.

Spectroscopic Data Comparison

The definitive identification of this compound relies on the careful analysis of its spectroscopic data. Below is a summary of expected and comparative data from related pyrazole derivatives.

Table 1: ¹H NMR Spectral Data Comparison
Proton Assignment Expected Chemical Shift (δ, ppm) for this compound *Reported Chemical Shift (δ, ppm) for 4-Iodo-1H-pyrazole [1]Reported Chemical Shift (δ, ppm) for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted) [2]
H-3Singlet~7.6Singlet
H-5Singlet~7.6- (Methyl group present)
-CH₂- (Ethyl)Quartet-Quartet
-CH₃ (Ethyl)Triplet-Triplet

Note: Expected values are estimated based on substituent effects on the pyrazole ring.

Table 2: ¹³C NMR Spectral Data Comparison
Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound *Reported Chemical Shift (δ, ppm) for 4-Iodo-1H-pyrazole [1]Reported Chemical Shift (δ, ppm) for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted) [2]
C-3~140~139Varies due to methyl group
C-4~60~63.8Downfield shift due to iodine
C-5~130~139Varies due to methyl group
-CH₂- (Ethyl)~45-~45
-CH₃ (Ethyl)~15-~15

Note: Expected values are estimated based on analogous compounds and known substituent effects.

Table 3: Mass Spectrometry Data
Analysis Type Expected m/z for this compound Alternative Compound: 1-Ethyl-4-iodo-1H-pyrazol-3-amine [3]
Molecular FormulaC₅H₇IN₂C₅H₈IN₃
Molecular Weight221.03 g/mol 237.04 g/mol
Expected [M+H]⁺222.9750238.9883

Experimental Protocols

Reproducible and high-quality data are essential for structural validation. The following are detailed methodologies for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • ¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum on the same instrument, utilizing a broadband proton decoupling pulse sequence.

  • Data Analysis : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[4]

  • Instrumentation : Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source for soft ionization.

  • Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[4]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight of the synthesized compound.[4]

Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, from synthesis to final characterization.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis comparison Comparison with Reference Data data_analysis->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Alternative Structures for Comparison

The primary challenge in the synthesis of this compound is the potential formation of isomeric byproducts. The most likely isomers would involve different substitution patterns on the pyrazole ring. Spectroscopic analysis is crucial to differentiate the desired product from these alternatives. For instance, the iodination of 1-ethyl-pyrazole could potentially yield 1-Ethyl-3-iodo-1H-pyrazole or 1-Ethyl-5-iodo-1H-pyrazole, which would exhibit distinct NMR and MS spectra.

The pyrazole nucleus is a well-established pharmacophore in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[5] The presence of an iodo group at the 4-position makes this compound a versatile intermediate for creating diverse molecular libraries through cross-coupling reactions.[3][5] Accurate structural validation is the critical first step in leveraging its full potential in drug discovery programs.

References

A Comparative Guide to Thermal vs. Microwave Heating for Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Heating Methods for Pyrazole Synthesis

The functionalization of pyrazole scaffolds via cross-coupling reactions is a cornerstone in the development of novel therapeutics and functional materials. The choice of heating method—traditional thermal heating or microwave irradiation—can significantly impact reaction efficiency, yield, and time. This guide provides an objective comparison of these two methods, supported by experimental data, to inform methodological selection in your research.

At a Glance: Key Performance Metrics

Microwave-assisted organic synthesis (MAOS) consistently demonstrates significant advantages over conventional thermal heating for pyrazole cross-coupling reactions. The primary benefits include drastic reductions in reaction times and notable improvements in product yields. This is largely attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to cleaner reactions with fewer side products.

Data Presentation: Quantitative Comparison

The following tables summarize the performance of thermal versus microwave heating for two of the most common C-N and C-C bond-forming reactions used in pyrazole synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Pyrazoles

EntryCoupling PartnersHeating MethodTemperature (°C)TimeYield (%)Reference
11,4-Dibromobenzene + PhenoxazineConventional110-12024 h80[1]
21,4-Dibromobenzene + PhenoxazineMicrowave15010 min92[1]
31,4-Dibromobenzene + PhenothiazineConventional110-12024 h37[1]
41,4-Dibromobenzene + PhenothiazineMicrowave15010 min94[1]
51-Benzyl-4-bromopyrazole + PyrrolidineConventional80-11012-24 hLow[1]
61-Benzyl-4-bromopyrazole + PyrrolidineMicrowave15030 minModerate-Excellent[1]

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrazoles with Boronic Acids

EntryCoupling PartnersHeating MethodTemperature (°C)TimeYield (%)Reference
14-Iodo-1-methyl-1H-pyrazole + Phenylboronic acidConventionalRefluxLong14[2]
24-Iodo-1-methyl-1H-pyrazole + Phenylboronic acidMicrowave905 min67[2]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + p-Methoxyphenylboronic acidConventional11012 h9 (91% debromination)[3]
43-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + p-Methoxyphenylboronic acidMicrowave13540 min91[3]

The Underlying Principles: How Heating Mechanisms Differ

To understand the dramatic differences in performance, it's essential to consider the fundamental mechanisms of each heating method.

G cluster_0 Heating Mechanisms Conventional Heating Conventional Heating Mechanism_C Conduction & Convection Slow, inefficient heat transfer from outside-in. Conventional Heating->Mechanism_C relies on Microwave Heating Microwave Heating Mechanism_M Dielectric Heating Rapid, uniform heating via dipolar rotation and ionic conduction. Microwave Heating->Mechanism_M utilizes Outcome_C Temperature gradients Potential for localized overheating Longer reaction times Mechanism_C->Outcome_C leads to Outcome_M Homogeneous temperature Reduced side products Shorter reaction times Mechanism_M->Outcome_M results in

Figure 1. A comparison of conventional and microwave heating mechanisms.

Conventional heating relies on the inefficient transfer of heat from an external source through the vessel walls to the solvent and reactants. This can result in temperature gradients and localized overheating, potentially leading to the formation of byproducts. In contrast, microwave heating works by direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solution.[4]

Experimental Workflows and Protocols

The choice of heating method is a critical decision point in the experimental workflow for pyrazole cross-coupling reactions.

G cluster_workflow Experimental Workflow: Pyrazole Cross-Coupling start Reactant & Catalyst Selection setup Reaction Setup (Inert atmosphere, solvent) start->setup heating_choice Choice of Heating Method setup->heating_choice thermal Conventional Heating (Oil bath/heating mantle) heating_choice->thermal Thermal microwave Microwave Irradiation (Microwave reactor) heating_choice->microwave Microwave workup Reaction Workup (Quenching, extraction) thermal->workup microwave->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Figure 2. Generalized workflow for pyrazole cross-coupling reactions.
Detailed Experimental Protocols

Below are representative protocols for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, highlighting the differences in setup for conventional and microwave heating.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Double Amination [1]

  • Reactants: Aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and t-BuONa (2.5 equiv).

  • Solvent: Dry toluene (4.0 mL/1.0 mmol aryl bromide).

  • Procedure:

    • Combine all reactants in a microwave vial under an argon atmosphere.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power of 300 W.

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with chloroform (CHCl₃) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Conventional Thermal Buchwald-Hartwig Double Amination [1]

  • Reactants: Aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and t-BuONa (2.5 equiv).

  • Solvent: Dry toluene.

  • Procedure:

    • Combine all reactants in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

    • Heat the reaction mixture to reflux in an oil bath at 110-120 °C for 24 hours.

    • Allow the reaction to cool to room temperature.

    • Proceed with a standard aqueous workup, followed by extraction with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling [2]

  • Reactants: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol %), and Cs₂CO₃ (2.5 equiv).

  • Solvent: DME/H₂O (10:4 v/v).

  • Procedure:

    • Dissolve the pyrazole and boronic acid in the solvent mixture in a microwave vial under a nitrogen atmosphere.

    • Add the catalyst and base to the vial.

    • Irradiate the reaction mixture in a microwave apparatus at 90 °C for 5-12 minutes.

    • After cooling, concentrate the product and purify by silica gel column chromatography.

Protocol 4: Conventional Thermal Suzuki-Miyaura Coupling [2]

  • Reactants: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol %), and Na₂CO₃ (2.5 equiv).

  • Solvent: DME/H₂O (10:1 v/v).

  • Procedure:

    • Combine all reactants in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The experimental evidence strongly supports the use of microwave irradiation for pyrazole cross-coupling reactions. The significant reduction in reaction times, often from hours to minutes, coupled with increased yields and potentially cleaner reaction profiles, makes it a highly attractive alternative to conventional heating.[3][5] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, energy savings, and throughput are substantial for research and development environments. For reactions that are sluggish or produce significant byproducts under thermal conditions, microwave heating should be considered a primary optimization strategy.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-4-iodo-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Ethyl-4-iodo-1H-pyrazole as a hazardous chemical waste. Proper disposal requires adherence to federal, state, and local regulations and should be managed by a licensed chemical waste disposal facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Hazard Profile and Safety Precautions

Expected Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Wear protective gloves (nitrile or other chemically resistant material).

  • Wear safety glasses or goggles.

  • Wear a laboratory coat.

  • Use a certified fume hood to avoid inhalation of dust or vapors.[4][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[7][8][9][10]

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Based on the toxicological data of similar compounds, this compound should be classified as hazardous waste.[8]

  • Waste Profile: Create a waste profile for your institution's Environmental Health and Safety (EHS) office. This will include the chemical name, structure, quantity, and known hazards.

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic")

    • The accumulation start date.

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS office. Incompatible materials can lead to dangerous reactions.

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Ventilation: The storage area must be well-ventilated.[1][4][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Licensed Transporter: The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]

  • Manifest Tracking: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal, ensuring a "cradle-to-grave" approach to waste management.[9][10]

Table 1: Summary of Disposal Logistics

StepKey ActionRegulatory Compliance
1. Identification Classify as hazardous waste.40 CFR § 262.11 (Hazardous Waste Determination)
2. Segregation Use a dedicated, labeled container. Do not mix with other waste.40 CFR § 262.15 (Satellite Accumulation Area Requirements)
3. Storage Store in a secure, well-ventilated area with secondary containment.40 CFR § 262.15 (Satellite Accumulation Area Requirements)
4. Disposal Arrange for pickup by a licensed hazardous waste handler through your EHS office.RCRA and state-level regulations for hazardous waste transportation and disposal.[7][9][11]

III. Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container for disposal.[3][6] Evacuate the area for larger spills and contact your EHS office immediately.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Disposal Process A Waste Generation (this compound) B Classify as Hazardous Waste A->B C Segregate into Labeled Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed Transporter Collects Waste E->F G Transport to Permitted TSDF F->G H Final Disposal (e.g., Incineration) G->H I Spill or Exposure Event J Follow Emergency Procedures I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 1-Ethyl-4-iodo-1H-pyrazole (CAS: 172282-34-7). This information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following procedures are based on available safety data for the compound and related iodo-pyrazole derivatives, as well as general best practices for handling halogenated organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory. A face shield should be used when there is a significant risk of splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily available.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • Handle the compound exclusively within the fume hood.

    • Avoid the formation of dust and aerosols.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate or dispose of any contaminated materials according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, clearly labeled hazardous waste container for halogenated organic compounds.

    • Solutions containing this compound should be collected in a separate, labeled liquid waste container for halogenated organic waste.

    • Do not mix with non-halogenated waste streams.[2][3]

  • Waste Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling, storage, and disposal of this compound.

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate dispose_solid Dispose Solid Waste handle_reaction->dispose_solid dispose_liquid Dispose Liquid Waste handle_reaction->dispose_liquid cleanup_store Store Compound cleanup_decontaminate->cleanup_store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.